6-Methoxy-1H-indole-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPULPTZBLJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methoxy-1H-indole-2-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals with wide-ranging biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a versatile template for the design of novel therapeutic agents.[2][3][4][5] The functionalization of the indole nucleus allows for the fine-tuning of its pharmacological profile.
This guide focuses on a specific and highly valuable derivative: 6-Methoxy-1H-indole-2-carbonitrile . The introduction of a methoxy group at the 6-position and a nitrile group at the 2-position imparts unique electronic properties and synthetic handles, making it a crucial building block in drug discovery. The 2-cyanoindole moiety is a precursor for various indole-fused polycycles and other substituted indoles that exhibit a wide range of biological activities, including acting as adrenergic antagonists.[1] The methoxy group, an electron-donating substituent, enhances the reactivity of the indole ring system and is a common feature in many biologically active natural products.
This document provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of 6-methoxy-1H-indole-2-carbonitrile, intended to serve as a resource for professionals engaged in organic synthesis and pharmaceutical research.
Chemical Structure and Physicochemical Properties
6-Methoxy-1H-indole-2-carbonitrile is a solid, often appearing as a yellow substance.[1] Its core structure consists of the indole bicyclic system with a methoxy (-OCH₃) group attached to the C6 position of the benzene ring and a nitrile (-C≡N) group at the C2 position of the pyrrole ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | [1] |
| Molecular Weight | 172.18 g/mol | Calculated |
| CAS Number | 119749-37-2 | [1] |
| Appearance | Yellow solid | [1] |
| pKa | 17.22 ± 0.30 (Predicted for 6-methoxyindole) | [6] |
| Solubility | Soluble in solvents like Chloroform (CDCl₃) and Dimethylformamide (DMF) | [1] |
Synthesis and Reactivity
Synthesis
A common route for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide. The carboxamide itself can be prepared from the indole-2-carboxylic acid derivative. The synthesis of 6-methoxy-1H-indole-2-carbonitrile can be achieved from 6-methoxy-1H-indole-2-carboxamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[7]
Experimental Protocol: Synthesis of 1H-Indole-2-carbonitriles (General Procedure)
This protocol describes a general method for converting 1H-indole-2-carboxamides to 1H-indole-2-carbonitriles.
-
Dissolve the starting 1H-indole-2-carboxamide (1 equivalent) in a dry solvent such as chloroform (CHCl₃) under an inert atmosphere.
-
Add phosphorus oxychloride (POCl₃) (typically 4 equivalents) to the solution.
-
Reflux the reaction mixture for approximately 3 hours.
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After cooling, the reaction is carefully quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is purified, often by column chromatography, to yield the desired 1H-indole-2-carbonitrile.[7]
Caption: General synthesis workflow for 6-Methoxy-1H-indole-2-carbonitrile.
Reactivity
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive site. The presence of the methoxy group at C6 further activates the benzene ring towards electrophilic attack, while the electron-withdrawing nitrile group at C2 deactivates the pyrrole ring to some extent.
A key reaction for this molecule is electrophilic substitution at the C3 position. For instance, it can be readily iodinated at this position using iodine and a base like potassium hydroxide (KOH) in DMF.[1] This C3-iodo derivative is a highly valuable intermediate. The carbon-iodine bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions.[1] This allows for the introduction of a wide range of substituents at the C3 position, providing a powerful strategy for generating molecular diversity in drug discovery programs.[1]
Caption: Reactivity at the C3 position for further functionalization.
Spectroscopic Analysis
The structural elucidation of 6-methoxy-1H-indole-2-carbonitrile is confirmed through various spectroscopic techniques. The data presented here is based on published literature.[1]
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the N-H proton of the indole ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.71 | bs | - | 1H, NH |
| 7.52 | d | 8.8 | 1H, Ar-H (H4) |
| 7.13 | d | 1.3 | 1H, Ar-H (H3) |
| 6.88 | dd | 8.8, 2.1 | 1H, Ar-H (H5) |
| 6.83 | d | 1.3 | 1H, Ar-H (H7) |
| 3.86 | s | - | 3H, OCH₃ |
Solvent: CDCl₃, Frequency: 300 MHz[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum shows signals for all ten carbon atoms in the molecule, including the quaternary carbons.
| Chemical Shift (δ) ppm | Assignment |
| 159.7 | C quat (C6) |
| 138.2 | C quat (C7a) |
| 122.9 | Ar-C H (C4) |
| 120.6 | C quat (C3a) |
| 114.9 | Ar-C H (C5) |
| 114.8 | C quat (C≡N) |
| 113.4 | Ar-C H (C7) |
| 104.8 | C quat (C2) |
| 93.8 | C H (C3) |
| 55.7 | OC H₃ |
Solvent: CDCl₃, Frequency: 75 MHz[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the iodinated derivative, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, the following data has been reported:
-
HRMS (ESI): calcd. for C₁₀H₈IN₂O (M+H)⁺ 298.96813; found 298.96741.[1]
Applications in Medicinal Chemistry and Drug Discovery
The indole framework is a key building block in the development of new drug candidates.[1] 6-Methoxy-1H-indole-2-carbonitrile is particularly valuable as a starting material and intermediate for several reasons:
-
Versatile Precursor: As demonstrated, it can be functionalized at the C3 position to create large libraries of diverse compounds for high-throughput screening.[1]
-
Bioactive Scaffold: The 2-cyanoindole core is present in molecules with known pharmacological relevance.[1][7]
-
Modulation of Properties: The 6-methoxy group can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The methoxy group can increase lipophilicity and also serve as a potential site for metabolism (O-demethylation), which can be a critical factor in drug design.[8]
Derivatives of methoxy-indoles have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3]
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] It may be light-sensitive.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]
-
Ingestion: Clean mouth with water and seek medical attention.[10]
-
Conclusion
6-Methoxy-1H-indole-2-carbonitrile is a synthetically versatile and pharmaceutically relevant molecule. Its chemical properties are defined by the interplay of the electron-rich indole nucleus, the activating methoxy group, and the synthetically useful nitrile functionality. The well-characterized reactivity, particularly at the C3 position, makes it an ideal scaffold for the development of novel compounds in medicinal chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this valuable building block in the design and discovery of next-generation therapeutics.
References
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Al-Ostoot, F. H., Hrizi, A., Cailler, M., Carcenac, Y., & Berteina-Raboin, S. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6653. [Link]
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Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Yan, K., & Qi, Z. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2798. [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(55), 34919-35004. [Link]
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Tabbi, A., & Ben Hadda, T. (2019). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Indoles: Properties, Synthesis and Applications. IntechOpen. [Link]
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Al-Ostoot, F. H., Hrizi, A., Cailler, M., Carcenac, Y., & Berteina-Raboin, S. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
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Schmitt, M., et al. (2015). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics, 143(5), 054302. [Link]
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Oakwood Chemical. (n.d.). 6-Methoxy-1H-indole-2-carboxylic acid methyl ester. [Link]
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NIST. (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 6-methoxy-1h-indole-2-carboxylic acid. Retrieved from [Link]
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Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4785. [Link]
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Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-439. [Link]
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Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Methoxy-1H-indole-2-carbonitrile
Target Audience: Research Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Analysis
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the indole core remains one of the most privileged scaffolds. Specifically, 6-Methoxy-1H-indole-2-carbonitrile (CAS: 1415047-63-0) has emerged as a highly versatile building block. The strategic placement of the electron-donating methoxy group at the C6 position, coupled with the electron-withdrawing carbonitrile group at C2, creates a unique push-pull electronic system [1]. This whitepaper provides an in-depth analysis of its physical properties, spectroscopic characterization, and its critical role as a precursor in cross-coupling reactions and the development of Menin-MLL protein-protein interaction inhibitors.
Physicochemical and Spectroscopic Properties
Understanding the physical properties of 6-Methoxy-1H-indole-2-carbonitrile is paramount for optimizing reaction conditions and predicting its behavior in biological assays. The compound typically presents as a white to yellow solid with a well-defined melting point, which serves as a reliable primary indicator of purity [2].
Quantitative Data Summary
Table 1: Foundational Physicochemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 1415047-63-0 | Standard registry identifier for procurement and tracking. |
| Molecular Formula | C₁₀H₈N₂O | Dictates the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 172.18 g/mol | Low molecular weight ensures high ligand efficiency in drug design. |
| Appearance | White to yellow solid | Coloration shifts to yellow upon minor oxidation or impurity presence. |
| Melting Point | 98–99 °C | Sharp melting point indicates >98% purity; broadens with solvent trapping [2]. |
| IR (thin film, cm⁻¹) | 3358, 2218, 1628, 1582 | 3358 cm⁻¹ confirms the free N-H; 2218 cm⁻¹ confirms the intact C≡N bond [2]. |
Table 2: ¹H NMR Assignments (500 MHz, CDCl₃)
| Nucleus | Shift (δ, ppm) | Multiplicity (Coupling) | Assignment & Causality |
| ¹H | 8.67 | s, 1H | Indole N-H : Highly deshielded due to ring current and adjacent nitrile. |
| ¹H | 7.52 | d, J = 8.8 Hz, 1H | C4-H : Ortho-coupling with C5-H. |
| ¹H | 7.14 | s, 1H | C3-H : Diagnostic singlet; primary site for electrophilic attack. |
| ¹H | 6.88 | dd, J = 8.8, 2.2 Hz, 1H | C5-H : Meta-coupling with C7-H and ortho-coupling with C4-H. |
| ¹H | 6.82 | s, 1H | C7-H : Shielded by the adjacent electron-donating C6-methoxy group. |
| ¹H | 3.86 | s, 3H | -OCH₃ : Standard methoxy resonance; critical for target binding [2]. |
Structural and Mechanistic Insights
The reactivity of 6-Methoxy-1H-indole-2-carbonitrile is dictated by its localized electron densities. The C3 position of the indole ring is inherently nucleophilic. The presence of the 6-methoxy group enriches the electron density of the aromatic system via resonance, further activating the C3 position toward electrophilic aromatic substitution (e.g., halogenation). Conversely, the C2-carbonitrile group stabilizes the indole anion upon deprotonation, allowing for selective N-alkylation or C3-functionalization without unwanted side reactions.
Synthesis workflow of 6-Methoxy-1H-indole-2-carbonitrile via Pd-catalysis.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and expected observational checkpoints.
Protocol 1: C3-Iodination for Cross-Coupling Precursors
Objective: Synthesize 3-Iodo-6-methoxy-1H-indole-2-carbonitrile, a critical intermediate for Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions [1].
Mechanistic Rationale: Base-mediated deprotonation of the indole N-H increases the HOMO energy of the indole core, directing the electrophilic iodine strictly to the C3 position.
Step-by-Step Methodology:
-
Initiation: In an oven-dried flask under an inert argon atmosphere, dissolve 6-Methoxy-1H-indole-2-carbonitrile (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Deprotonation: Add Potassium Hydroxide (KOH, 3.6 equiv) in one portion. Stir at room temperature for 30 minutes. Validation Check: The solution will slightly darken, indicating the formation of the indole anion.
-
Electrophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Add molecular Iodine (I₂, 1.0 equiv) portion-wise over 10 minutes to control the exothermic halogenation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Quenching (Self-Validating Step): Pour the mixture into a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Validation Check: The deep purple/brown color of unreacted iodine will immediately dissipate, leaving a pale yellow suspension.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield the 3-iodo derivative as a white solid [1].
Applications in Drug Development: Menin-MLL Inhibitors
The 6-Methoxy-1H-indole-2-carbonitrile scaffold has proven highly effective in the optimization of small molecule inhibitors targeting the Menin-MLL protein-protein interaction, a primary driver in MLL-rearranged leukemias [3].
Mechanistic Causality in Drug Design: During structure-based optimization, crystallographic data revealed that the indole core fits deeply into the central cavity of menin. While the unsubstituted indole provides necessary hydrophobic contacts, the introduction of the 6-methoxy group yields a profound thermodynamic advantage. The oxygen atom of the methoxy group acts as a precise hydrogen bond acceptor, forming a critical intermolecular interaction with the side chain of Glu366 in the menin binding pocket. This single atomic modification results in a ~2.6-fold improvement in inhibitory activity compared to the unsubstituted analog, demonstrating the immense value of this specific functionalized building block [3].
Functionalization pathway of the scaffold for Menin-MLL inhibitor development.
References
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287. Available at:[Link]
-
"Indoles and Indolines – Palladium-Catalyzed Synthesis and Functionalizations by Aromatization and Dearomatization." Scholaris.ca / University of Toronto TSpace. Available at: [Link]
-
Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Grembecka, J. (2015). "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL." Journal of Medicinal Chemistry, 58(6), 2758-2778. Available at:[Link]
Pharmacological Profiling and Biological Activity of 6-Methoxy Substituted Indoles
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Among its derivatives, 6-methoxy substituted indoles have emerged as highly versatile pharmacophores. The strategic placement of a methoxy group at the C-6 position fundamentally alters the electronic and steric landscape of the indole ring, unlocking potent biological activities across diverse therapeutic areas, including neurology, oncology, and infectious diseases. This technical whitepaper synthesizes the structure-activity relationships (SAR), mechanisms of action, and self-validating experimental methodologies critical for the development of 6-methoxyindole-based therapeutics.
Chemical Rationale: The 6-Methoxy Advantage
The presence of a methoxy group (–OCH₃) at the 6-position of the indole ring acts as a crucial functional handle[1]. It influences the electronic properties of the indole core through resonance (+M effect), increasing electron density, particularly at the C-3 position, which facilitates electrophilic substitution during synthesis[1]. Furthermore, the methoxy group enhances the compound's lipophilicity, a critical parameter for traversing biological membranes and optimizing interactions with hydrophobic pockets in target receptors (e.g., the colchicine-binding site of tubulin or the MT1/MT2 melatonin receptors)[2].
Key structure-activity relationships (SAR) for 6-methoxyindole derivatives.
Core Biological Activities & Mechanisms of Action
Neurological Applications: Melatonin Receptor Modulation
Endogenous melatonin relies heavily on its 5-methoxy group for receptor affinity. However, structural optimization studies have demonstrated that shifting the methoxy group to the C-6 position, alongside moving the ethylamido side chain from C-3 to N-1, yields 1-(2-alkanamidoethyl)-6-methoxyindole derivatives that exhibit full agonist activity and affinity comparable to melatonin[3]. Further optimization at the C-2 position (e.g., introducing bromine or phenyl groups) significantly enhances binding affinity into the picomolar range, providing a new class of potent neuroprotective and sleep-modulating agents[3].
Oncology: Tubulin Inhibition and Vascular Disruption
The 6-methoxyindole scaffold is pivotal in the design of small-molecule tubulin inhibitors. Inspired by the vascular disrupting agent OXi8006, derivatives featuring a 6-methoxy group on the fused aryl ring and a 3-hydroxy-4-methoxy substitution on the pendant 2-aryl ring demonstrate potent inhibition of tubulin assembly[4]. These compounds bind to the colchicine site on β-tubulin, preventing microtubule polymerization. This destabilization leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cell lines[4].
Mechanism of action for 6-methoxyindole-based tubulin inhibitors.
Antimicrobial & Antiviral Efficacy
In the realm of infectious diseases, 6-methoxyindole analogs have shown favorable HIV-1 inhibitory potency (EC₅₀ = 4.8 nM), significantly outperforming their 5-methoxy and 4,6-dimethoxy counterparts[5]. Furthermore, 6-methoxy substituted indoles bearing N-phenethyl substituents on an imidazole ring exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values ≤ 0.25 µg/mL, notably without exhibiting significant cytotoxicity or hemolytic activity against human cells[6].
Quantitative Structure-Activity Relationship (QSAR) Data
To facilitate comparative analysis, the following table summarizes the quantitative biological data for key 6-methoxyindole derivatives across various therapeutic targets:
| Compound Class / Modification | Target / Disease Area | Key Biological Activity (IC₅₀ / EC₅₀ / MIC) | Reference |
| 1-(2-Alkanamidoethyl)-6-methoxyindole (C-2 Br/Phenyl) | Melatonin Receptors (MT1/MT2) | Picomolar affinity (Full Agonist) | [3] |
| OXi8006 Analogues (3-aroyl-6-methoxyindole) | β-Tubulin (Colchicine site) | Nanomolar inhibition of tubulin assembly | [4] |
| 6-Methoxyindole Glyoxamide Analogs | HIV-1 | EC₅₀ = 4.8 nM | [5] |
| 6-Methoxy-phenethyl-indole-imidazole | MRSA / C. neoformans | MIC ≤ 0.25 µg/mL | [6] |
| Benzodiazocine from 6-methoxytryptamine | SARS-CoV-2 | EC₅₀ = 162 - 350 nM | [7] |
Experimental Methodologies
The transition from in silico design to biological validation requires rigorous, self-validating protocols. Below are the standardized methodologies for synthesizing and evaluating 6-methoxyindole derivatives.
Synthesis Protocol: Fischer Indole Synthesis of 6-Methoxyindoles
Causality & Rationale: The Fischer indole synthesis is chosen for its robustness in constructing the indole nucleus from arylhydrazines and ketones[1]. Acid catalysis is strictly required to drive the tautomerization of the hydrazone to the enamine, a prerequisite for the critical[3,3]-sigmatropic rearrangement that forms the carbon-carbon bond of the indole core[1].
Step-by-Step Workflow:
-
Hydrazone Formation: Condense 3-methoxyphenylhydrazine with an enolizable ketone in absolute ethanol. (Note: 3-methoxyphenylhydrazine yields a mixture of 4- and 6-methoxyindoles due to cyclization at either ortho position; regioselective separation is required downstream).
-
Acid-Catalyzed Cyclization: Add a Lewis acid (e.g., ZnCl₂) or Brønsted acid (e.g., polyphosphoric acid) and heat the mixture to 90°C. Causality: The acid protonates the enamine, weakening the N-N bond to facilitate the[3,3]-sigmatropic shift[1].
-
Rearomatization & Aminal Cleavage: The intermediate undergoes intramolecular cyclization and subsequent loss of ammonia to form the aromatic 6-methoxyindole core[1].
-
Self-Validation (Regiochemical Confirmation): Purify the crude mixture via flash column chromatography. Confirm the regiochemistry (6-methoxy vs. 4-methoxy) using 2D ¹H-NMR (NOESY) to verify the spatial proximity of the methoxy singlet (~3.8 ppm) relative to the indole C-7 and C-5 protons[8].
Biological Validation: In Vitro Tubulin Polymerization Assay
Causality & Rationale: To validate the mechanism of action for OXi8006 analogues, a cell-free tubulin polymerization assay is required. This isolates the direct interaction between the drug and β-tubulin, eliminating confounding cellular variables (e.g., efflux pumps or metabolic degradation)[4].
Step-by-Step Workflow:
-
Protein Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PEM buffer (PIPES, EGTA, MgCl₂) supplemented with 1 mM GTP. Causality: GTP and Mg²⁺ are essential cofactors for microtubule nucleation and elongation.
-
Compound Incubation: Add the 6-methoxyindole derivative (e.g., 10 µM final concentration) to the tubulin solution in a 96-well half-area plate. Include paclitaxel (stabilizer) and colchicine (inhibitor) as positive controls.
-
Kinetic Measurement: Monitor polymerization continuously by measuring absorbance at 340 nm or fluorescence (DAPI-based) at 37°C for 60 minutes.
-
Self-Validation & Data Analysis: Calculate the of the growth phase. A dose-dependent reduction in compared to the vehicle control, mirroring the colchicine positive control, validates the compound as a direct tubulin destabilizer[4].
Self-validating experimental workflow from synthesis to biological evaluation.
Conclusion
The 6-methoxyindole scaffold is far more than a simple structural variant of indole; it is a highly tunable pharmacophore that dictates lipophilicity, electronic distribution, and receptor-specific binding. Whether acting as a picomolar melatonin receptor agonist, a nanomolar tubulin inhibitor, or a potent anti-MRSA agent, the 6-methoxy substitution provides a critical vector for drug discovery. Future development should focus on leveraging this moiety in targeted protein degraders (PROTACs) and advanced antiviral therapies.
References
-
Title: 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]
-
Title: Indole – a promising pharmacophore in recent antiviral drug discovery. Source: PMC - NIH (RSC Advances) URL: [Link]
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Title: Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Source: PMC - NIH (Molecules) URL: [Link]
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Executive Summary: The Privileged Nature of the Indole-2-Carbonitrile Scaffold
An In-Depth Technical Guide to the Pharmacological Potential and Synthetic Workflows of Indole-2-Carbonitrile Derivatives
In modern drug discovery, the indole nucleus is universally recognized as a "privileged scaffold" capable of binding to multiple biological targets with high affinity. However, the specific functionalization at the C2 position with a cyano group—yielding 1H-indole-2-carbonitrile —fundamentally alters the electronic and steric landscape of the molecule. The strong electron-withdrawing nature of the nitrile group lowers the pKa of the indole N-H, enhancing its capacity to act as a hydrogen bond donor in tight protein pockets. Furthermore, the cyano group serves as a highly versatile synthetic handle, enabling domino cyclizations to form complex, biologically active polycycles such as pyrazino[1,2-a]indoles[1].
This technical guide explores the mechanistic rationale behind targeting specific enzymatic and protein-protein interaction (PPI) pathways using indole-2-carbonitrile derivatives, supported by self-validating experimental protocols and quantitative pharmacological data.
Mechanistic Landscape of Therapeutic Targets
Protein-Protein Interactions: Menin-MLL in Acute Leukemias
The interaction between the tumor suppressor protein Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in 5–10% of acute leukemias in adults and ~70% in infants[2]. Indole-2-carbonitrile derivatives have emerged as highly potent, orally bioavailable inhibitors of this PPI.
-
Mechanism of Action: Compounds such as MI-463 and MI-574 utilize the indole-2-carbonitrile core to anchor deeply into the central cavity of Menin. The indole ring engages in extensive π−π stacking with aromatic residues in the binding pocket, while the cyano group forms critical, directional hydrogen bonds.
-
Causality: By competitively binding to Menin ( Kd≈24 nM), these derivatives physically displace the MLL fusion protein. This disruption downregulates the transcription of downstream leukemogenic genes (e.g., HOXA9 and MEIS1), forcing the leukemia cells into terminal differentiation and apoptosis[2].
Mechanism of action for indole-2-carbonitrile derivatives disrupting the Menin-MLL complex.
Inflammatory Pathways: Cyclooxygenase-2 (COX-2) Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive) and COX-2 (inducible), leading to gastrointestinal toxicity. Indole-2-carbonitrile derivatives, specifically those substituted at the C3 position with arylthio or aryloxy groups (e.g., 3-(2,4-difluoro-phenylsulfanyl)-6-methanesulfonyl-1H-indole-2-carbonitrile), exhibit profound selectivity for COX-2[3].
-
Mechanism of Action: The COX-2 active site features a side pocket (absent in COX-1) created by the substitution of Ile523 with the smaller Val523. The bulky C6-methanesulfonyl and C3-arylthio groups of the indole-2-carbonitrile scaffold are sterically accommodated exclusively by this COX-2 side pocket, ensuring selective inhibition of prostaglandin synthesis at inflammatory loci without disrupting gastric mucosal protection[4].
Kinase Inhibition: CK2 and PIM Kinases
Casein kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are overexpressed in various malignancies, driving cell survival and proliferation.
-
Mechanism of Action: Pyrazino[1,2-a]indoles—synthesized directly via domino cyclization of N-propargyl indole-2-carbonitriles—act as potent ATP-competitive inhibitors. The planar tricyclic system mimics the adenine ring of ATP, inserting into the hinge region of the kinase, while the functional groups extending from the pyrazine ring interact with the unique activation loops of CK2 and PIM kinases[1].
Quantitative Target Affinity Summary
To facilitate rapid comparison, the following table summarizes the binding affinities and inhibitory concentrations of key indole-2-carbonitrile derivatives across their primary therapeutic targets.
| Target Class | Specific Target | Representative Compound | Binding Affinity ( Kd ) | Inhibitory Activity ( IC50 ) | Primary Indication |
| PPI | Menin-MLL | MI-574 | 24 nM | 31 nM | Acute Leukemias (AML/ALL) |
| Enzyme | COX-2 | Compound 301 (C3-arylthio) | N/A | < 0.1 µM (Highly Selective) | Inflammation / Pain |
| Kinase | CK2 / PIM1 | Pyrazino[1,2-a]indole analog | N/A | 0.5 - 2.0 µM | Solid Tumors / Lymphoma |
| Enzyme | sPLA2 (Group IIA) | Carbocyclic[g]indole analog | N/A | 10 nM | Inflammatory Diseases |
Experimental Workflows & Self-Validating Protocols
Chemodivergent Synthesis of Pyrazino[1,2-a]indoles
The synthesis of kinase-targeting pyrazino[1,2-a]indoles relies on the precise control of reaction conditions to dictate the chemoselectivity of nitrogen nucleophiles attacking the N-propargyl intermediate[1].
Step-by-Step Methodology:
-
N-Propargylation: Dissolve 1H-indole-2-carbonitrile (1.0 equiv) in anhydrous DMF. Add K2CO3 (1.1 equiv) and stir for 10 minutes at room temperature.
-
Causality: K2CO3 is chosen as a mild base; it is strong enough to deprotonate the acidic indole N-H (pKa ~15, lowered by the C2-cyano group) but weak enough to prevent the hydrolysis of the nitrile group.
-
-
Alkylation: Add propargyl bromide (1.1 equiv) dropwise. Heat the mixture to 70 °C for 3 hours. Quench with water and extract with ethyl acetate to isolate N-(propargyl)indole-2-carbonitrile.
-
Domino Cyclization (Self-Validating Step): In a dry flask under argon, combine the N-propargyl intermediate (1.0 equiv) and aniline (1.5 equiv) in THF. Add Lithium hexamethyldisilazide (LiHMDS) (2.0 equiv) and reflux for 8–15 hours.
-
Causality: LiHMDS acts as a strong, non-nucleophilic base. It promotes the critical alkyne-allene isomerization. The elevated temperature (reflux) provides the thermodynamic energy required for the subsequent intramolecular nucleophilic attack of the imine onto the allene, forming the pyrazino[1,2-a]indole core.
-
Validation: If the reaction is kept at -15 °C, only the acyclic alkyne hydroamination product forms. Temperature control acts as a self-validating switch for the reaction pathway.
-
Chemodivergent synthesis of pyrazino[1,2-a]indoles from 1H-indole-2-carbonitrile.
Self-Validating Menin-MLL Fluorescence Polarization (FP) Assay
To validate the PPI disruption capabilities of synthesized indole-2-carbonitrile derivatives, a competitive FP assay is employed[2].
Protocol:
-
Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 0.01% Triton X-100 to prevent non-specific protein aggregation.
-
Complex Formation: Incubate 50 nM recombinant Menin protein with 10 nM FITC-labeled MLL peptide (FITC-MLL) in a 384-well black microplate.
-
Compound Addition: Add the indole-2-carbonitrile test compound (e.g., MI-574) in a 10-point dose-response dilution series (from 10 µM to 0.5 nM).
-
Incubation & Reading: Incubate in the dark for 1 hour at room temperature to reach thermodynamic equilibrium. Measure fluorescence polarization (excitation 485 nm, emission 535 nm).
-
System Validation:
-
Positive Control: Use a known high-affinity inhibitor (e.g., MI-2).
-
Negative Control: DMSO vehicle only.
-
Causality & Validation: When the FITC-MLL peptide is bound to the massive Menin protein, its rotational correlation time is slow, resulting in high millipolarization (mP). If the indole derivative successfully outcompetes the peptide, the small FITC-MLL peptide is released into solution, tumbling rapidly and causing a proportional drop in mP. A dose-dependent decrease in mP strictly validates the competitive binding mechanism.
-
References
-
Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles: Alkyne Hydroamination or Domino Cyclizations. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL. Journal of Medicinal Chemistry - OSTI.gov.[Link]
- Indole derivatives as cox ii inhibitors.
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules - PMC / MDPI.[Link]
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Discovery, Synthesis, and Functionalization of 6-Methoxy-1H-indole-2-carbonitrile: A Technical Whitepaper
Executive Summary
6-Methoxy-1H-indole-2-carbonitrile (CAS: 1415047-63-0) is a highly specialized bicyclic heteroaromatic compound that serves a dual purpose in modern medicinal chemistry: it acts as a potent pharmacophore for epigenetic target inhibition and as a versatile building block for the combinatorial synthesis of polysubstituted indoles.
This whitepaper provides an in-depth analysis of the compound’s historical discovery in the context of Menin-MLL protein-protein interaction inhibitors[1], its physicochemical properties[2], and the causal logic behind its synthesis and downstream functionalization via palladium-catalyzed cross-coupling[3].
Historical Context & Structural Rationale in Drug Discovery
The discovery and optimization of 6-methoxy-1H-indole-2-carbonitrile derivatives gained significant traction during the development of small-molecule inhibitors targeting the Menin-MLL (Mixed Lineage Leukemia) interaction. The Menin-MLL complex is a critical epigenetic driver in acute leukemias.
During structure-activity relationship (SAR) optimization, researchers analyzed the crystal structure of the Menin-inhibitor complex and identified that the C6 position of the indole core is oriented toward a partly solvent-exposed region of the binding pocket[1].
Causality of the C6-Methoxy Substitution: Introducing a methoxy group at the 6-position (yielding the 6-methoxy-indole core) provided a ~1.5-fold improvement in inhibitory activity over unsubstituted leads. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming an intramolecular hydrogen bond with adjacent functional moieties (such as piperidine rings in advanced analogs like MI-336). This intramolecular tethering locks the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to Menin[1].
Diagram 1: Structural rationale for C6-methoxy substitution in Menin-MLL inhibitors.
Physicochemical and Spectroscopic Profiling
To ensure rigorous analytical validation during synthesis, the quantitative and spectroscopic data for 6-methoxy-1H-indole-2-carbonitrile and its key intermediates are summarized below. The compound typically presents as a yellow solid[3].
Table 1: Quantitative & Spectroscopic Data
| Property / Analysis | Data / Value |
| CAS Number | 1415047-63-0[2] |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Yellow solid[3] |
| ¹H NMR (300 MHz, CDCl₃) | δ = 8.71 (bs, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.13 (d, J = 1.3 Hz, 1H, Ar-H), 6.88 (dd, J = 8.8, 2.1 Hz, 1H, Ar-H), 6.83 (d, J = 1.3 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) ppm[3]. |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 159.7, 138.2, 122.9, 120.6, 114.9, 114.8, 113.4, 104.8, 93.8, 55.7 ppm[3]. |
Synthetic Methodologies and Self-Validating Protocols
The primary route to access 6-methoxy-1H-indole-2-carbonitrile involves the dehydration of 6-methoxy-1H-indole-2-carboxamide. Alternatively, palladium-catalyzed aromatization of 2-gem-dihalovinylanilines can be employed[4], but the dehydration route remains the most scalable[3].
Protocol 1: Dehydration of Carboxamide via POCl₃
Objective: Convert the C2-carboxamide into a C2-carbonitrile while preserving the electron-rich methoxy-indole core.
-
Preparation: Dissolve 6-methoxy-1H-indole-2-carboxamide (1.0 equiv) in anhydrous CHCl₃.
-
Causality: Anhydrous conditions are strictly required. Trace water will aggressively hydrolyze the POCl₃ reagent into phosphoric and hydrochloric acids, destroying the reagent and potentially degrading the starting material.
-
-
Activation: Add Phosphorus oxychloride (POCl₃, 4.0 equiv) dropwise at room temperature.
-
Causality: POCl₃ is highly electrophilic. It attacks the carbonyl oxygen of the amide, forming a highly reactive dichlorophosphinyl leaving group.
-
-
Elimination: Heat the reaction mixture to reflux for 3 hours.
-
Causality: Thermal energy overcomes the activation barrier for the E2-like elimination of the leaving group, forming the C≡N triple bond. Reaction progress must be monitored by TLC (Hexanes/EtOAc) until the polar amide spot completely disappears.
-
-
Quenching & Workup: Cool to room temperature and carefully pour the mixture into crushed ice. Neutralize slowly with saturated aqueous NaHCO₃.
-
Causality: Ice prevents a violent exothermic reaction. NaHCO₃ safely hydrolyzes unreacted POCl₃ into water-soluble phosphate salts without hydrolyzing the newly formed, base-stable nitrile.
-
-
Isolation: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate. Purify via flash column chromatography to yield 6-methoxy-1H-indole-2-carbonitrile as a yellow solid (77% yield)[3].
Downstream Functionalization: The Cross-Coupling Workflow
The 2-cyanoindole unit is an exceptional building block for synthesizing complex polycycles. To utilize 6-methoxy-1H-indole-2-carbonitrile in combinatorial chemistry, it must first be functionalized with a halide leaving group, typically at the C3 position, to enable Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[3].
Diagram 2: Synthetic workflow from carboxamide to highly functionalized cross-coupling derivatives.
Protocol 2: Electrophilic C3-Iodination
Objective: Install an iodine atom at the C3 position to act as an oxidative addition handle for Pd-catalysis.
-
Deprotonation: To a solution of 6-methoxy-1H-indole-2-carbonitrile (1.0 equiv) in DMF (10 mL), add KOH (3.6 equiv) in small portions. Stir for 30 min at room temperature.
-
Causality: KOH deprotonates the indole N-H. The resulting indolyl anion significantly increases the electron density at the C3 position via enamine resonance, making it highly nucleophilic.
-
-
Halogenation: Add a solution of Iodine (I₂, 1.0 equiv) in DMF dropwise at 0 °C.
-
Causality: The reaction is highly exothermic. Maintaining 0 °C during addition prevents oxidative degradation of the electron-rich indole and suppresses unwanted poly-halogenation.
-
-
Reaction & Quench: Stir for 4 hours at room temperature. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Na₂S₂O₃ acts as a reducing agent, converting any unreacted, highly reactive I₂ into inert, water-soluble iodide (I⁻) salts. This decolorizes the solution and prevents contamination of the final product.
-
-
Isolation: Extract with ethyl acetate, wash with brine to remove DMF, dry, and concentrate to afford 3-iodo-6-methoxy-1H-indole-2-carbonitrile as a white solid (81% yield)[3].
Table 2: Yields of Downstream Derivatives
| Compound | Transformation | Yield | Reference |
| 6-Methoxy-1H-indole-2-carbonitrile | Dehydration of Carboxamide | 77% | [3] |
| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | C3-Electrophilic Iodination | 81% | [3] |
| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | N-Benzylation | 92% | [3] |
These iodinated intermediates are subsequently subjected to Suzuki-Miyaura (using boronic acids) or Sonogashira (using terminal alkynes) couplings, proving the 6-methoxy-1H-indole-2-carbonitrile scaffold to be an indispensable node in the synthesis of biologically active polycycles.
References
- Hrizi, A., et al. (2021).Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. PMC.
- Amazon AWS Documentation.Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines.
- Borkin, D., et al. (2016).Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry. OSTI.
- MolCore.1092350-96-3 | 6-Hydroxy-1H-indole-2-carbonitrile (Related Products).
Sources
6-Methoxy-1H-indole-2-carbonitrile: A Privileged Building Block in Rational Drug Design
Executive Summary
In modern medicinal chemistry, the indole nucleus remains one of the most versatile and influential heterocyclic scaffolds, serving as the structural foundation for numerous FDA-approved therapeutics[1]. Among its functionalized derivatives, 6-Methoxy-1H-indole-2-carbonitrile has emerged as a highly valuable building block. By combining the electron-modulating properties of a C6-methoxy group with the synthetic versatility of a C2-carbonitrile, this molecule offers medicinal chemists a unique platform for late-stage diversification and targeted pharmacophore design[2]. This technical guide explores the structural rationale, target interactions, and self-validating synthetic protocols associated with this critical intermediate.
Structural and Electronic Rationale (Pharmacophore Analysis)
The success of the indole core in drug discovery is driven by its aromatic stability, favorable overlap with protein binding pockets, and capacity for hydrogen bonding[1]. The specific substitution pattern of 6-methoxy-1H-indole-2-carbonitrile provides distinct advantages:
-
C2-Carbonitrile Group: The cyano group is a strong electron-withdrawing moiety that lowers the pKa of the N1-proton, altering the molecule's hydrogen-bond donor capacity. Furthermore, it serves as an essential synthetic handle, readily convertible into amidines, primary amines, carboxylic acids, or bioisosteric tetrazoles[2].
-
C6-Methoxy Group: Positioned on the benzene ring of the indole core, the methoxy group acts as an electron-donating group via resonance, enriching the electron density of the pyrrole ring (specifically at C3). In biological targets, it provides steric bulk and acts as a potent hydrogen-bond acceptor, often engaging with solvent-exposed regions or specific polar residues in binding pockets[3].
-
C3-Nucleophilic Site: The combination of the electron-rich indole core and the C6-methoxy group makes the C3 position highly nucleophilic. This allows for rapid electrophilic halogenation, setting the stage for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura)[2].
Pharmacophore logic and functionalization vectors of 6-Methoxy-1H-indole-2-carbonitrile.
Target Interaction Case Study: Menin-MLL Inhibitors
The utility of this scaffold is perfectly illustrated in the development of inhibitors targeting the protein-protein interaction between Menin and MLL (mixed lineage leukemia) fusion proteins. X-ray crystallographic studies reveal that the indole nitrogen forms a direct hydrogen bond with the side chain of Glu363 on menin. Simultaneously, the 2-cyanoindole ring extends to form a critical hydrogen bond with Trp341, while the 6-methoxy group provides additional intramolecular and intermolecular stabilizing interactions, significantly improving the compound's inhibitory activity over unsubstituted analogs[3].
Synthetic Methodologies and Late-Stage Functionalization
To leverage 6-methoxy-1H-indole-2-carbonitrile in drug discovery, robust and scalable synthetic routes are required. The most reliable approach begins with the commercially available 6-methoxy-1H-indole-2-carboxylic acid[4], converting it through an amide intermediate to the target nitrile, followed by late-stage functionalization at the C3 position[2].
Step-by-step synthetic workflow and late-stage functionalization of the indole core.
Protocol 1: Synthesis of 6-Methoxy-1H-indole-2-carbonitrile
-
Objective: Dehydration of 6-methoxy-1H-indole-2-carboxamide to the corresponding nitrile.
-
Procedure: Suspend 6-methoxy-1H-indole-2-carboxamide (1 equiv.) in dry CHCl₃. Add phosphorus oxychloride (POCl₃, 4 equiv.) dropwise at room temperature. Heat the mixture to reflux for 3 hours. Cool to room temperature, carefully quench with ice water, and neutralize with saturated NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo to yield a yellow solid[2].
-
Causality of Experimental Choice: POCl₃ is selected over harsher thermal dehydrating agents (like P₂O₅) because it cleanly activates the amide carbonyl oxygen, forming a highly reactive phosphorodichloridate intermediate. This intermediate undergoes rapid E2-like elimination, preserving the electron-rich methoxyindole core from degradation[2].
-
Self-Validating System:
-
Visual: The heterogeneous amide suspension becomes a homogeneous solution upon complete conversion.
-
Analytical: TLC will show the complete disappearance of the highly polar amide spot. In ¹H NMR (CDCl₃), the reaction is validated by the complete disappearance of the two broad singlet amide protons (NH₂) and the retention of the C3-H proton at δ 7.13 ppm[2].
-
Protocol 2: Electrophilic C3-Iodination for Cross-Coupling
-
Objective: Activate the C3 position to create a handle for Pd-catalyzed molecular diversity.
-
Procedure: Dissolve 6-methoxy-1H-indole-2-carbonitrile in DMF. Add KOH (2.5 equiv.) and stir for 15 minutes. Add iodine (I₂, 1.2 equiv.) portion-wise. Stir at room temperature for 2 hours. Pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and ice[2].
-
Causality of Experimental Choice: The C3 position of the indole is naturally nucleophilic due to the enamine-like character of the pyrrole ring. The addition of KOH deprotonates the indole N-H, generating an indolyl anion. This dramatically increases the electron density at C3, facilitating instantaneous and regioselective electrophilic attack by iodine[2].
-
Self-Validating System:
-
Visual: The dark purple color of I₂ rapidly dissipates as it is consumed. Upon pouring into Na₂S₂O₃/ice water, the product (3-iodo-6-methoxy-1H-indole-2-carbonitrile) spontaneously precipitates as a white solid, allowing for isolation via simple vacuum filtration[2].
-
Analytical: ¹H NMR validation is absolute—the sharp singlet of the C3-H proton (δ 7.13 ppm) completely disappears, confirming quantitative regioselective iodination[2].
-
Quantitative Data & Physicochemical Profiling
The structural modifications on the indole core drastically affect both the physicochemical properties and the synthetic yields during late-stage functionalization. Below is a summary of the quantitative data driving the use of this scaffold.
Table 1: Physicochemical Profile of 6-Methoxy-1H-indole-2-carbonitrile
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C₁₀H₈N₂O | Small molecular footprint, ideal for fragment-based drug design. |
| Molecular Weight | 172.18 g/mol | Leaves ample mass budget (<500 Da) for late-stage functionalization. |
| H-Bond Donors | 1 (Indole NH) | Capable of engaging critical target residues (e.g., Glu363)[3]. |
| H-Bond Acceptors | 2 (Nitrile N, Methoxy O) | Provides dual vectors for interacting with solvent or polar pockets. |
| Topological Polar Surface Area | ~48.8 Ų | Excellent membrane permeability profile; suitable for oral bioavailability. |
Table 2: Synthetic Yields of Key C3-Functionalized Intermediates[2]
| Compound ID | Substitution Pattern | Isolated Yield (%) | Physical Appearance |
| 3c | 6-Methoxy-1H-indole-2-carbonitrile | 77% | Yellow solid |
| 6c | 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | 81% | White solid |
| 7c | 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | 92% | White solid |
Note: The high yield of the N-benzylated derivative (7c) demonstrates that protecting the N1-position prior to cross-coupling reactions (like Sonogashira or Suzuki-Miyaura) is highly efficient and prevents catalyst poisoning or unwanted N-arylation[2].
Conclusion
6-Methoxy-1H-indole-2-carbonitrile stands as a highly privileged scaffold in the medicinal chemist's toolkit. Its unique combination of electronic modulation (via the C6-methoxy group) and synthetic versatility (via the C2-carbonitrile and nucleophilic C3 position) allows for the rapid generation of complex, biologically active libraries[2][5]. By employing self-validating, high-yielding synthetic protocols, researchers can efficiently leverage this building block to discover next-generation therapeutics targeting critical protein-protein interactions and cellular pathways.
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. nih.gov. 2
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL. osti.gov. 3
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). mdpi.com. 5
-
Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. tandfonline.com. 1
-
6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem. nih.gov. 4
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- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Review of synthesis methods for functionalized indoles
An In-Depth Technical Guide to the Synthesis of Functionalized Indoles
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, natural products, and materials science, making the development of efficient and selective synthetic methodologies a paramount objective in modern organic chemistry.[1] This guide provides a comprehensive review of both classical and contemporary methods for the synthesis of functionalized indoles. We will delve into the mechanistic underpinnings of seminal named reactions that construct the indole core, such as the Fischer, Reissert, and Gassman syntheses. Furthermore, we will explore the forefront of indole functionalization, including transition-metal-catalyzed C-H activation, photoredox catalysis, and enantioselective approaches that offer unprecedented control over molecular architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and protocol execution.
The Enduring Importance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most ubiquitous heterocycles in nature and medicine.[1][2] Its derivatives are found in a vast array of biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin and hormones such as melatonin.[2] This structural motif is a cornerstone of numerous pharmaceuticals, including the anti-inflammatory drug Indomethacin, the antimigraine agent Sumatriptan, and various anti-cancer agents.[3][4] The continued discovery of indole-containing bioactive molecules perpetually fuels the quest for novel, efficient, and selective synthetic strategies.[5][6] These strategies can be broadly categorized into two main approaches: the de novo construction of the indole core and the direct functionalization of a pre-existing indole ring.
Classical Strategies for Indole Core Construction
For over a century, a set of powerful named reactions has formed the bedrock of indole synthesis. These methods assemble the bicyclic indole structure from acyclic or monocyclic precursors. Understanding the mechanism and scope of these reactions is essential for any chemist working in this field.
The Fischer Indole Synthesis: The Cornerstone Reaction
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely utilized method for indole synthesis.[4][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[8][9]
Mechanism and Causality: The reaction is initiated by the formation of an arylhydrazone. Under acidic conditions, the hydrazone tautomerizes to its enamine form.[10] This crucial step is followed by the key transformation: an irreversible[2][2]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) that cleaves the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.[2][9] The resulting di-imine intermediate then rapidly rearomatizes. Subsequent intramolecular cyclization forms an aminal, which eliminates a molecule of ammonia under the acidic conditions to generate the final aromatic indole product.[7]
The choice of acid catalyst is critical. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) are common, as are Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[4][7] The acid facilitates both the tautomerization and the final ammonia elimination steps. The reaction often requires heat to overcome the activation energy of the sigmatropic rearrangement.[4] A significant limitation is that the ketone or aldehyde must have at least two α-hydrogens to form the necessary enamine intermediate.[8]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [10]
-
Hydrazone Formation: A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled in an ice bath to yield acetophenone phenylhydrazone.
-
Catalyst Preparation: Anhydrous zinc chloride (10 g) is melted in a porcelain dish and allowed to cool in a desiccator. It is then quickly pulverized.
-
Cyclization: The pulverized zinc chloride is transferred to a 250 mL beaker, and the prepared acetophenone phenylhydrazone (5.0 g, 0.024 mol) is added. The mixture is stirred with a thermometer and heated in an oil bath to 170 °C.
-
Reaction Progression: The mass becomes liquid after 3-4 minutes, and the evolution of white fumes indicates the elimination of ammonia. The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
Workup: The hot reaction mixture is poured into a beaker containing 400 mL of water. 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.
-
Isolation and Purification: The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol to yield the pure product (typically 72-80%).
The Reissert Indole Synthesis
The Reissert synthesis is a robust method that begins with an o-nitrotoluene and diethyl oxalate.[11][12] It is particularly useful for preparing indole-2-carboxylic acids.
Mechanism and Causality: The reaction proceeds in two main stages. First, the o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, which has been shown to be more effective than sodium ethoxide.[11][13] This base-catalyzed condensation occurs at the methyl group, which is activated by the electron-withdrawing nitro group, to form an ethyl o-nitrophenylpyruvate.[12] The second stage is a reductive cyclization of this pyruvate intermediate. Classic conditions use reducing agents like zinc in acetic acid or ferrous sulfate, which selectively reduce the nitro group to an amine.[11][14] The newly formed aniline then undergoes spontaneous intramolecular cyclization with the adjacent ketone to form a hydroxyl-indolenine, which quickly dehydrates to yield the stable indole-2-carboxylic acid.[14] This acid can then be decarboxylated by heating to afford the corresponding 2-unsubstituted indole if desired.[11]
Caption: One-pot reaction cascade of the Gassman indole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate [15](Note: This protocol involves an initial step to prepare the required thioether and a final Raney Nickel desulfurization step, illustrating the full utility of the Gassman method.)
-
Preparation of Methylthio-2-propanone: Sodium methoxide (108 g, 2.0 mol) is dissolved in anhydrous methanol (700 mL) at 5 °C. Methanethiol (130 mL, 2.2 mol) is added, followed by chloroacetone (185 g, 2.0 mol). The mixture is stirred overnight at room temperature. After filtration and removal of methanol under reduced pressure, the product is distilled.
-
N-Chlorination: In a flask protected from light, ethyl 4-aminobenzoate (16.5 g, 0.1 mol) is dissolved in dichloromethane (500 mL) and cooled to -70 °C. A solution of tert-butyl hypochlorite (11.4 g, 0.105 mol) in dichloromethane is added dropwise over 30 minutes.
-
Salt Formation and Rearrangement: A solution of methylthio-2-propanone (10.4 g, 0.1 mol) in dichloromethane is added dropwise at -70 °C. The mixture is stirred for 1.5 hours. Triethylamine (15.2 g, 0.15 mol) is added, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated to give the crude 3-methylthioindole.
-
Desulfurization: The crude product is dissolved in ethanol, and a slurry of Raney nickel is added. The mixture is refluxed for 1 hour. The catalyst is filtered off, and the solvent is evaporated to yield the final product, ethyl 2-methyl-1H-indole-5-carboxylate.
Modern Classics: The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction builds 2,3-disubstituted indoles from o-haloanilines and internal alkynes. [16][17][18]It is prized for its mild conditions and broad functional group tolerance. [16] Mechanism and Causality: The catalytic cycle begins with the oxidative addition of a Pd(0) species to the o-iodo- or o-bromoaniline, forming an arylpalladium(II) complex. [16][17]The alkyne then coordinates to this complex and undergoes a regioselective migratory insertion into the aryl-palladium bond. This is a critical step that determines the final substitution pattern. The resulting vinylic palladium intermediate then undergoes an intramolecular aminopalladation, where the aniline nitrogen attacks the palladium-bound carbon, forming a six-membered palladacycle. The cycle is closed by reductive elimination, which forms the indole's pyrrole ring and regenerates the Pd(0) catalyst. A base is required to neutralize the HX produced during the cyclization. [17]The reactivity of the haloaniline follows the expected trend for oxidative addition: I > Br >> Cl. [16]
Caption: Catalytic cycle for the Larock indole synthesis.
Modern Frontiers: Direct Functionalization of the Indole Core
While classical methods build the indole scaffold, a major focus of modern research is the direct functionalization of an existing indole ring via C-H activation. [3][19]This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.
Regioselectivity in Indole C-H Functionalization
The indole ring has several C-H bonds with different reactivities. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution. [20]If C3 is blocked, functionalization often occurs at C2. The C-H bonds on the benzenoid ring (C4-C7) are significantly less reactive. [21][22]Overcoming this inherent reactivity to achieve selective functionalization at a desired position is a central challenge. [23] C4-C7 Functionalization: Achieving functionalization on the benzene ring typically requires transition-metal catalysis and often the use of a directing group on the indole nitrogen. [21][23]This directing group coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond (usually C7 or C2) and enabling site-selective activation. [23]For instance, bulky silyl or phosphinoyl directing groups can steer functionalization to the C7 position. [21][23]Recent advances have even demonstrated methods for selective C5 and C6 functionalization. [21][24]
Enabling Technologies in Indole Synthesis
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. [25]This technology enables a wide range of indole functionalizations, including alkylations, acylations, and cyclizations that are complementary to traditional ionic pathways. [26][27][28]For example, a photo-excited catalyst can reduce an alkyl halide to generate an alkyl radical, which then adds to the electron-rich indole ring. [26][28]This strategy has facilitated access to complex indole alkaloids. [25] Flow Chemistry: Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for many indole syntheses. [2][29]Reactions that are highly exothermic or involve hazardous intermediates, such as the Fischer indole synthesis, can be performed with much greater control in a flow reactor. [30][31]Precise control over temperature and residence time can improve yields and minimize the formation of byproducts. [32] Enantioselective Synthesis: The development of catalytic asymmetric methods to synthesize chiral indole derivatives is of utmost importance for the pharmaceutical industry. [33][34]Chiral catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, have been employed to control the stereochemistry of indole-forming or indole-functionalizing reactions, providing access to enantioenriched products. [35][36][37]
Comparative Summary of Classical Synthesis Methods
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Gassman Indole Synthesis | Larock Indole Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | o-Nitrotoluenes, Diethyl oxalate | Anilines, α-Thioether ketones | o-Haloanilines, Internal alkynes |
| Key Transformation | -[2][2]Sigmatropic Rearrangement | Reductive Cyclization | -[2][8]Sigmatropic Rearrangement | Pd-catalyzed Heteroannulation |
| Typical Conditions | Acidic (Brønsted or Lewis), Heat | Basic condensation, then acidic reduction | One-pot, low temp then room temp | Pd(0) catalyst, Base, Mild heat |
| Advantages | Widely applicable, simple starting materials | Good for indole-2-carboxylic acids | One-pot, good for 3-H-indoles after desulfurization | Excellent functional group tolerance, mild conditions |
| Limitations | Requires enolizable carbonyl, harsh conditions | Multi-step, limited substitution patterns | Fails with electron-rich anilines | Requires specific o-haloanilines and internal alkynes |
Conclusion and Future Outlook
The synthesis of functionalized indoles has evolved dramatically from its classical roots. While seminal reactions like the Fischer synthesis remain indispensable, the field is increasingly driven by the principles of efficiency and sustainability. The rise of transition-metal-catalyzed C-H functionalization has revolutionized the way chemists approach the modification of the indole core, providing access to previously challenging substitution patterns with high selectivity. [5][19]Looking forward, the integration of enabling technologies such as photoredox catalysis and continuous flow processing will continue to push the boundaries of what is possible. [29][38]The development of novel catalytic systems that can achieve site-selective C-H functionalization without the need for directing groups and the expansion of enantioselective methodologies will be the next frontiers in this vibrant and critically important area of chemical synthesis.
References
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- (2026, January 21). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds.
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- (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- Recent advances in functionalization of indoles. (n.d.). ResearchGate.
- (2015, May 22). Indole Functionalization via Photoredox Gold Catalysis | Organic Letters. ACS Publications.
- Larock indole synthesis. (n.d.). Grokipedia.
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- Larock indole synthesis. (n.d.). Wikipedia.
- Miller, S. J., & Wilson, R. M. (n.d.). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC.
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- (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Review: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (n.d.). Yong Qin Lab.
- Reissert indole synthesis. (n.d.). Wikipedia.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Gassman indole synthesis. (n.d.). Wikipedia.
- Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. (n.d.). RSC Publishing.
- Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. (n.d.). Chemical Communications (RSC Publishing).
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (n.d.).
- (2017, July 31). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- (2019, July 17). Heumann Indole Flow Chemistry Process. ACS Publications - American Chemical Society.
- (2025, September 25). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- (2006, June 7). Practical Methodologies for the Synthesis of Indoles | Chemical Reviews. ACS Publications.
- (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International.
- Synthesis and Chemistry of Indole. (n.d.).
- (2025, September 8). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals | Organic Letters. ACS Publications.
- (2020, September 14). Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds. RSC Publishing.
- Douglas, J. J. (n.d.). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PMC - NIH.
- (2025, April 29). Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions | Organic Letters. ACS Publications - ACS.org.
- (n.d.). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. ResearchGate.
- (2025, October 15). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate.
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- Ghosal, A. (2023, January 19). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices.
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Methodological & Application
Synthesis of 6-Methoxy-1H-indole-2-carbonitrile: An Application Note and Detailed Protocol
Introduction
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Specifically, 6-methoxy-substituted indoles are of significant interest in medicinal chemistry due to the influence of the methoxy group on the electronic properties of the indole ring, which can modulate biological activity and metabolic stability.[1] 6-Methoxy-1H-indole-2-carbonitrile, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitrile functionality at the C2 position is a valuable synthetic handle for various chemical transformations.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Methoxy-1H-indole-2-carbonitrile. The synthetic strategy is a robust two-part process commencing with the well-established Fischer indole synthesis to construct the indole nucleus, followed by the conversion of a C2-carboxylic acid intermediate to the desired nitrile. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Synthetic Strategy Overview
The synthesis of 6-Methoxy-1H-indole-2-carbonitrile is achieved through a three-step sequence starting from commercially available 4-methoxyphenylhydrazine hydrochloride and pyruvic acid.
-
Part 1: Fischer Indole Synthesis of 6-Methoxy-1H-indole-2-carboxylic acid. This classic cyclization reaction provides the core indole structure with a carboxylic acid group at the C2 position.
-
Part 2: Amidation of 6-Methoxy-1H-indole-2-carboxylic acid. The carboxylic acid is converted to the corresponding primary amide, a necessary precursor for the final dehydration step.
-
Part 3: Dehydration of 6-Methoxy-1H-indole-2-carboxamide. The primary amide is dehydrated to yield the target molecule, 6-Methoxy-1H-indole-2-carbonitrile.
Caption: Synthetic pathway for 6-Methoxy-1H-indole-2-carbonitrile.
Materials and Methods
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | ≥98% | Sigma-Aldrich |
| Pyruvic acid | C₃H₄O₃ | 88.06 | ≥98% | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Sigma-Aldrich | ||
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Ammonium hydroxide solution | NH₄OH | 35.04 | 28-30% | Sigma-Aldrich |
| Phosphorus oxychloride | POCl₃ | 153.33 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Sigma-Aldrich | |
| Hexanes | C₆H₁₄ | Sigma-Aldrich | ||
| Sodium bicarbonate | NaHCO₃ | 84.01 | Sigma-Aldrich | |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | Sigma-Aldrich |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocols
Caption: Experimental workflow for the synthesis of 6-Methoxy-1H-indole-2-carbonitrile.
Part 1: Synthesis of 6-Methoxy-1H-indole-2-carboxylic acid
This protocol is adapted from established Fischer indole synthesis procedures.[2][3]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and pyruvic acid (5.5 g, 62.5 mmol).
-
Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (100 g) to the flask with gentle stirring.
-
Heating: Heat the reaction mixture to 80-90 °C with continuous stirring for 2-3 hours. Monitor the reaction progress by TLC (eluent: 1:1 hexanes/ethyl acetate with 1% acetic acid).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-Methoxy-1H-indole-2-carboxylic acid as a solid.
Part 2: Synthesis of 6-Methoxy-1H-indole-2-carboxamide
-
Acid Chloride Formation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-Methoxy-1H-indole-2-carboxylic acid (5.0 g, 26.1 mmol) in anhydrous dichloromethane (50 mL). Carefully add thionyl chloride (3.8 mL, 52.2 mmol) dropwise at 0 °C.
-
Heating: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Ammonolysis: In a separate flask, cool 50 mL of concentrated ammonium hydroxide solution (28-30%) to 0 °C in an ice bath. Slowly add the crude acid chloride to the ammonium hydroxide solution with vigorous stirring. A precipitate will form.
-
Work-up: Stir the mixture at 0 °C for 1 hour. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 6-Methoxy-1H-indole-2-carboxamide.
Part 3: Synthesis of 6-Methoxy-1H-indole-2-carbonitrile
This procedure is based on the dehydration of a primary amide using phosphorus oxychloride.[4]
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 6-Methoxy-1H-indole-2-carboxamide (3.0 g, 15.8 mmol) in anhydrous dichloromethane (30 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add phosphorus oxychloride (2.2 mL, 23.7 mmol) dropwise with stirring.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 6-Methoxy-1H-indole-2-carbonitrile as a yellow solid.[4]
Results and Discussion
The successful synthesis of 6-Methoxy-1H-indole-2-carbonitrile is confirmed by spectroscopic analysis. The expected ¹H NMR spectrum should show characteristic signals for the indole protons and the methoxy group.[4] The ¹³C NMR spectrum will confirm the presence of the nitrile carbon and the other carbon atoms of the indole ring.[4] High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement corresponding to the molecular formula C₁₀H₈N₂O.
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone intermediate from 4-methoxyphenylhydrazine and pyruvic acid.[2][5] This is followed by an acid-catalyzed[6][6]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring. The use of pyruvic acid directly installs a carboxylic acid at the C2 position.
The conversion of the carboxylic acid to the nitrile involves two standard organic transformations. The formation of the acid chloride with thionyl chloride followed by reaction with ammonia is a reliable method for amide synthesis. The subsequent dehydration of the primary amide with phosphorus oxychloride is a common and effective method for nitrile formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Fischer indole synthesis | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use a different acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid).[5] |
| Difficulty in amide formation | Incomplete formation of the acid chloride. | Ensure thionyl chloride is fresh and the reaction is carried out under anhydrous conditions. Increase the reflux time. |
| Low yield in dehydration step | Incomplete reaction or degradation of the product. | Ensure anhydrous conditions. Optimize the amount of phosphorus oxychloride and the reaction time. |
| Product purification challenges | Presence of impurities. | Optimize the recrystallization solvent system or the gradient for column chromatography. |
References
- Fischer indole synthesis for 6-methoxyindole precursors - Benchchem.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC.
- Direct C-2 acylation of indoles with toluene derivatives via Pd(II)
- Fischer indole synthesis - Wikipedia.
- Fischer Indole Synthesis - Alfa Chemistry.
- Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2).
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H.
- Copper-mediated direct C2-cyanation of indoles using acetonitrile as the cyanide source - PubMed.
- Direct C-2 acylation of indoles with toluene derivatives via Pd(ii)
- 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID - ChemBK.
- Fischer Indole Synthesis.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles.
- Synthesis of a 6-Hydroxyindole Metabolite of AM2201 - Korea Science.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Vilsmeier–Haack reaction - Wikipedia.
- 6-methoxy-1H-indole-2-carboxylic acid (4-methoxyphenyl) ester - Guidechem.
- WO2009071523A1 - Process for the manufacture of an indolinone derivative - Google P
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- 3 - Organic Syntheses Procedure.
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- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem.
- The Decarboxylation of Ring-Substituted Indole-2(and 3)
- The Formyl
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- ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions.
- Decarboxylation of indole-2-carboxylic acids: improved procedures | The Journal of Organic Chemistry - ACS Public
- 6-methoxy-1-methyl-1h-indole-2-carboxylic acid - PubChemLite.
- 6-Methoxyindole-2-carboxylic acid | 16732-73-3 - Sigma-Aldrich.
- Carbonylative synthesis and functionaliz
- Efficient N-Formylation of Amines Using DMF | PDF - Scribd.
- N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source - PubMed.
- Tandem Wittig – Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles | Request PDF - ResearchG
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace.
- PREPARATION OF 1-HYDROXYINDOLE DERIVATIVES AND A NEW ROUTE TO 2-SUBSTITUTED INDOLES Toshiya Kawasaki,
- Carbon-to-nitrogen atom swap enables direct access to benzimidazoles from drug-like indoles - ETH Zurich Research Collection.
- Application Notes and Protocols for the Large-Scale Synthesis of Methyl 7-methoxy-1H-indole-4-carboxyl
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note: 6-Methoxy-1H-indole-2-carbonitrile as a Core Pharmacophore in Menin-MLL Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Protocols
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, 6-Methoxy-1H-indole-2-carbonitrile (CAS: 1415047-63-0) has emerged as a highly privileged building block. As a Senior Application Scientist, I frequently utilize this scaffold in the rational design of small-molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) 1.
In acute leukemias harboring MLL translocations (representing ~70% of infant and 10% of adult acute leukemias), the MLL fusion protein hijacks Menin, an epigenetic reader, to drive the aberrant transcription of leukemogenic genes such as HOXA9 and MEIS12. Disrupting this PPI is a validated therapeutic strategy.
Causality of the Scaffold Design:
-
The Cyano Group (-CN): Acts as a compact, highly polar hydrogen-bond acceptor. It anchors the molecule deep within the central cavity of Menin, engaging critical residues without causing steric clashes.
-
The Indole Core: Provides a rigid, planar aromatic system that facilitates essential π−π stacking and van der Waals interactions with the hydrophobic residues lining the Menin pocket.
-
The 6-Methoxy Substitution: Enhances the electron density of the indole ring, strengthening aromatic interactions. More importantly, the methoxy group precisely fills a specific hydrophobic sub-pocket in Menin, preventing the rotation of the scaffold and locking it into its bioactive conformation 1.
Fig 1. Menin-MLL signaling pathway and the mechanism of PPI disruption by indole-2-carbonitriles.
Structure-Activity Relationship (SAR) & Data Presentation
The translational power of 6-Methoxy-1H-indole-2-carbonitrile lies in its functionalization. Optimization primarily involves N-alkylation (at the indole nitrogen) and cross-coupling at the C5 position 3 to improve binding affinity ( IC50 ) and cellular permeability ( GI50 ). The table below summarizes the quantitative evolution of preclinical candidates derived from this core scaffold.
| Compound Generation | Indole N1 Substitution | C5 Substitution | Menin IC50 (nM) | MLL-AF9 GI50 (μM) |
| Lead (MI-136) | Aminopiperidine linker | None | 31.0 | 0.55 |
| Optimized (MI-463) | Saturated heterocyclic ring | Thienopyrimidine | 15.0 | 0.23 |
| Advanced (MI-503) | Aliphatic/Aromatic linker | Thienopyrimidine | 14.0 | 0.18 |
| Preclinical (MI-538) | Optimized morpholinone | Thienopyrimidine | 3.6 | 0.05 |
Note: Data reflects the progressive enhancement of target affinity and cellular efficacy through iterative structure-based drug design (SBDD).
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols form a self-validating system . Chemical synthesis is validated by analytical characterization; biochemical binding is validated by cellular phenotypic changes; and phenotypic changes are confirmed by downstream transcriptional target engagement.
Fig 2. Self-validating experimental workflow for the development of Menin-MLL PPI inhibitors.
Protocol 1: N-Alkylation of 6-Methoxy-1H-indole-2-carbonitrile
Objective: Introduce a solubilizing linker at the N1 position to enhance Menin binding and cellular permeability. Causality: The N1 position of the indole core points toward the solvent-exposed region of the Menin pocket. Alkylating this position with basic amines improves aqueous solubility and captures additional electrostatic interactions at the pocket's rim 1.
Step-by-Step Methodology:
-
Preparation: Dissolve 6-Methoxy-1H-indole-2-carbonitrile (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Causality: DMF is a highly polar aprotic solvent ideal for SN2 reactions, and argon prevents oxidative degradation of the electron-rich indole core.
-
Deprotonation: Add Cesium Carbonate ( Cs2CO3 , 3.0 eq) and stir for 15 minutes at room temperature. Causality: Cs2CO3 is a mild, bulky base that selectively deprotonates the indole nitrogen without hydrolyzing the sensitive cyano group.
-
Alkylation: Add the corresponding alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.2 eq) and a catalytic amount of TBAI (0.1 eq). Causality: TBAI acts as a phase-transfer catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the reaction.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).
-
Purification: Quench with H2O , extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography. Validate structural integrity via 1H -NMR and HRMS.
Protocol 2: Fluorescence Polarization (FP) Assay for Menin-MLL Binding
Objective: Quantify the biochemical IC50 of the synthesized derivatives. Causality: FP is chosen over ELISA because it is a homogeneous, solution-phase assay that avoids artifacts from protein immobilization. It directly measures the competitive displacement of a fluorescently labeled MLL peptide by our indole-2-carbonitrile inhibitor.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100. Causality: Triton X-100 is critical to prevent the non-specific aggregation of the hydrophobic indole compounds, which can cause false positives.
-
Complex Formation: Incubate recombinant Menin protein (100 nM) with a FITC-labeled MLL peptide (10 nM) in a 384-well black microplate for 30 minutes.
-
Titration: Titrate the indole-2-carbonitrile derivative (from 10 μM to 0.1 nM, 3-fold serial dilutions) into the wells.
-
Equilibration: Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.
-
Readout: Read polarization (mP) on a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate IC50 using a four-parameter logistic regression model.
Protocol 3: Cellular Viability and Target Engagement Assay
Objective: Validate that the biochemical affinity translates to selective cellular efficacy and on-target mechanism of action in MLL-rearranged leukemia. Causality: MLL-AF9 cells are addicted to the Menin-MLL interaction. If the compound successfully penetrates the cell and binds Menin, it will downregulate HOXA9, causing differentiation and cell death. This step closes the self-validation loop 2.
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 cells (human AML cell line harboring MLL-AF4) at 1×104 cells/well in a 96-well plate.
-
Treatment: Treat with the inhibitor at varying concentrations for 72 hours.
-
Viability Readout: Add CellTiter-Glo reagent to measure ATP levels (viability). Calculate GI50 .
-
Self-Validation (Target Engagement): In a parallel 6-well plate, treat cells with the calculated GI50 concentration for 48 hours. Extract total RNA, synthesize cDNA, and perform RT-qPCR for HOXA9 and MEIS1 expression relative to GAPDH. Causality: A dose-dependent decrease in these specific genes confirms that cell death is driven by the on-target disruption of the Menin-MLL complex, rather than off-target cytotoxicity.
References
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) Journal of Medicinal Chemistry URL:[Link]
-
Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo Cancer Cell URL:[Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Molecules URL:[Link]
Sources
- 1. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4x5y - Menin in complex with MI-503 - Summary - Protein Data Bank Japan [pdbj.org]
- 3. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of Colchicine-Site Tubulin Inhibitors Derived from 6-Methoxy-1H-indole-2-carbonitrile
Introduction & Mechanistic Rationale
Microtubule-targeting agents (MTAs) that bind to the colchicine site of β -tubulin represent a highly promising class of anticancer therapeutics, particularly due to their dual mechanism of action. They function both as potent antiproliferative agents and as vascular disrupting agents (VDAs) that selectively destroy established tumor vasculature [1]. Combretastatin A-4 (CA-4) is the benchmark natural product in this class; however, its cis-stilbene core is susceptible to chemical isomerization into the inactive trans-isoform.
To overcome this instability, the indole scaffold has emerged as an exceptional bioisostere. Specifically, 6-Methoxy-1H-indole-2-carbonitrile serves as an ideal synthetic precursor. The 6-methoxy group on the indole ring perfectly mimics the 4-methoxy group of the CA-4 B-ring, anchoring the molecule optimally within the hydrophobic pocket of the colchicine binding site [1]. The 2-carbonitrile group acts as a highly versatile synthetic handle. It can be directly converted into 2-aroyl derivatives via Grignard addition, or hydrolyzed and esterified to form 2-alkoxycarbonyls, which are known to significantly enhance tubulin binding affinity [2]. Furthermore, the C3 position of the indole remains accessible for transition-metal-catalyzed cross-coupling, allowing the introduction of the critical 3,4,5-trimethoxyphenyl moiety required to mimic the CA-4 A-ring [3].
Mechanism of action: From colchicine site binding to tumor vascular disruption.
Chemical Synthesis Workflow & Protocols
The synthesis of potent tubulin inhibitors from 6-Methoxy-1H-indole-2-carbonitrile requires a logical sequence of protection, halogenation, and cross-coupling. The following self-validating protocol ensures high regioselectivity and yield.
Synthetic Logic and Pathway
-
N-Protection/Alkylation: The free indole N-H can interfere with subsequent organometallic reagents or palladium catalysts. Alkylation (e.g., methylation or benzylation) not only protects the nitrogen but also improves the lipophilicity and cellular permeability of the final drug candidate.
-
C3-Halogenation: Electrophilic aromatic substitution at the C3 position is highly regioselective due to the synergistic electron-donating effects of the indole nitrogen and the 6-methoxy group. Iodination at this site provides an excellent leaving group for cross-coupling.
-
Cross-Coupling: A Suzuki-Miyaura or Sonogashira coupling at C3 introduces the 3,4,5-trimethoxyphenyl group, completing the CA-4 pharmacophore mimicry [3].
Synthetic workflow from 6-Methoxy-1H-indole-2-carbonitrile to a CA-4 analogue.
Step-by-Step Methodology
Step 1: N-Alkylation
-
Dissolve 6-Methoxy-1H-indole-2-carbonitrile (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq) dropwise.
-
Warm to room temperature and stir for 2 hours. Quench with ice water, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Step 2: C3-Iodination
-
Dissolve the N-alkylated intermediate (1.0 eq) in DMF.
-
Add Potassium Hydroxide (KOH, 2.5 eq) and Iodine (I₂, 1.5 eq) sequentially at room temperature.
-
Stir the reaction mixture in the dark for 4 hours. Causality note: Darkness prevents radical-induced side reactions of iodine.
-
Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine. Extract with EtOAc, wash with brine, dry, and concentrate to yield the 3-iodo intermediate [3].
Step 3: Suzuki-Miyaura Cross-Coupling
-
Combine the 3-iodo intermediate (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of Toluene/Ethanol/Water (2:1:1).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) under argon.
-
Reflux the mixture at 90 °C for 12 hours.
-
Cool to room temperature, filter through a Celite pad, and extract the filtrate with Dichloromethane (DCM). Purify the crude product via silica gel chromatography to isolate the final tubulin inhibitor.
Biological Evaluation Protocols
To validate the synthesized compounds, a self-validating system must be employed: target engagement must be proven biochemically before assessing phenotypic cytotoxicity. CA-4 must be run concurrently as a positive control.
Tubulin Polymerization Inhibition Assay
-
Preparation: Prepare a reaction mixture containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI or a proprietary fluorescent tubulin dye).
-
Compound Incubation: Add the synthesized indole derivatives at varying concentrations (0.1 µM to 10 µM) to a 96-well half-area plate. Include CA-4 as a positive control and DMSO (0.1% final) as a vehicle control.
-
Kinetic Reading: Pre-incubate the plate at 37 °C for 15 minutes. Initiate polymerization by adding the tubulin/GTP mixture.
-
Measurement: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ based on the reduction in the Vmax of the polymerization curve relative to the vehicle control.
Cell Viability Assay (MTT)
-
Seed human cancer cell lines (e.g., HeLa, SK-OV-3, or MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37 °C in 5% CO₂.
-
Treat cells with serial dilutions of the synthesized compounds (1 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media carefully and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm. Calculate the GI₅₀ (concentration required for 50% growth inhibition) using non-linear regression analysis.
Quantitative Data Summary
The incorporation of the 6-methoxy group and the elaboration of the 2-carbonitrile/3-position yields compounds with potent activity. The table below summarizes the structure-activity relationship (SAR) data for benchmark compounds and 6-methoxyindole derivatives synthesized via similar pathways [1][2].
| Compound / Derivative | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity GI₅₀ (HeLa / SK-OV-3) | Key Structural Feature |
| Combretastatin A-4 (CA-4) | 1.2 ± 0.1 | ~3.0 nM | Benchmark cis-stilbene |
| OXi8006 | 1.1 ± 0.2 | 3.45 nM | 6-methoxyindole, 3-aroyl |
| 2-Methoxycarbonyl-3-anilino-6-methoxyindole | 0.37 ± 0.05 | ~160 nM | 6-methoxyindole, 2-ester |
| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | > 20.0 | > 10,000 nM | Synthetic Intermediate (Inactive) |
Table 1: Comparative biological activity of CA-4, benchmark indole inhibitors, and synthetic intermediates. The data clearly demonstrates that while the intermediate lacks activity, the fully elaborated 6-methoxyindole derivatives exhibit sub-micromolar tubulin inhibition.
References
-
Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) Bioorganic & Medicinal Chemistry URL:[Link]
-
Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization Bioorganic Chemistry URL:[Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Molecules URL:[Link]
Application Note: Strategic Derivatization of 6-Methoxy-1H-indole-2-carbonitrile for SAR Profiling
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Strategic Rationale
The indole-2-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of anticancer, antiviral, and central nervous system (CNS) therapeutics [1]. Specifically, 6-methoxy-1H-indole-2-carbonitrile offers a unique starting point for Structure-Activity Relationship (SAR) studies. The indole core mimics endogenous ligands like serotonin and tryptophan, the 6-methoxy group provides an electron-rich vector that influences target-pocket binding [2], and the 2-cyano group serves as both a hydrogen-bond acceptor and a versatile synthetic handle [3].
As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. The protocols herein are engineered to be self-validating and focus on the causality of the chemical transformations. By systematically derivatizing the N1, C2, C3, and C6 positions, researchers can rapidly generate a diverse library to probe steric bulk, lipophilicity, and electronic distribution.
Derivatization Pathways & Mechanistic Insights
To build a comprehensive SAR profile, functionalization must be orthogonal and site-selective. The workflow below outlines the primary vectors for derivatization.
Divergent derivatization workflow of 6-methoxy-1H-indole-2-carbonitrile for SAR profiling.
The "Why" Behind the Chemistry
-
C3-Halogenation: The C3 position of the indole ring is inherently nucleophilic due to the enamine-like character of the pyrrole moiety. Even with the electron-withdrawing 2-cyano group slightly deactivating the ring, electrophilic aromatic substitution (e.g., iodination) proceeds quantitatively. This establishes a critical C-I bond for subsequent Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) [1].
-
N1-Alkylation: The indole N-H proton is mildly acidic. Deprotonation with a strong base (NaH) yields an indolide anion, allowing for N-alkylation. This modification eliminates a hydrogen bond donor (HBD), which typically increases the calculated partition coefficient (cLogP) and enhances passive membrane permeability.
-
C2-Nitrile to Tetrazole: The carbonitrile group is a classic precursor for 1H-tetrazole synthesis. The tetrazole ring acts as a bioisostere for a carboxylic acid, offering a similar pKa (~4.5–5.5) and planar geometry, but with superior metabolic stability against in vivo decarboxylation.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints (TLC, visual cues) to ensure synthetic integrity before proceeding to the next step.
Protocol A: Site-Selective C3-Iodination
Objective: Synthesize 3-iodo-6-methoxy-1H-indole-2-carbonitrile as a cross-coupling precursor.
-
Preparation: Dissolve 6-methoxy-1H-indole-2-carbonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.
-
Base Addition: Add finely crushed KOH (3.5 equiv) in small portions over 10 minutes.
-
Causality: Adding KOH in portions prevents localized exothermic spikes that could lead to the degradation of the indole core. The mixture will darken, indicating the formation of the activated indolide complex.
-
-
Electrophilic Addition: Cool the vessel to 0 °C. Dropwise, add a solution of Iodine ( I2 , 1.1 equiv) dissolved in DMF (5 mL) over 20 minutes.
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 3 hours. Monitor via TLC (Hexane/EtOAc 7:3). The starting material ( Rf ~0.4) should completely disappear, replaced by a highly UV-active product spot ( Rf ~0.55).
-
Quenching & Isolation: Pour the mixture into a vigorously stirred solution of ice-cold water (100 mL) and saturated aqueous NH4Cl (20 mL).
-
Causality: NH4Cl buffers the quench to ~pH 7. This neutralizes excess KOH without creating a highly acidic environment that could hydrolyze the nitrile, while simultaneously preventing the formation of stubborn emulsions during filtration.
-
-
Collection: Filter the resulting precipitate via a Büchner funnel, wash with cold distilled water, and dry under high vacuum to yield the C3-iodo derivative.
Protocol B: Suzuki-Miyaura Cross-Coupling at C3
Objective: Introduce an aryl group at C3 to probe the hydrophobic binding pocket of the target receptor.
-
Reagent Assembly: In a Schlenk flask, combine the 3-iodo-6-methoxy-1H-indole-2-carbonitrile (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
-
Catalyst Addition: Add 5 mol% PdCl2(PPh3)2 .
-
Causality: This specific Pd(II) precatalyst is chosen for its air-stability and ease of handling. It is reduced in situ to the active Pd(0) species by the boronic acid, initiating the oxidative addition into the C-I bond [1].
-
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, v/v). Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, which would rapidly quench the Pd(0) catalyst.
-
Heating & Validation: Heat to 90 °C for 6 hours. The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution (Pd black precipitation indicates catalyst death/reaction completion).
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash chromatography.
Protocol C: Bioisosteric Conversion of C2-Nitrile to 1H-Tetrazole
Objective: Convert the cyano group to a tetrazole to modulate target affinity and pharmacokinetics.
-
Reaction Setup: Dissolve the indole-2-carbonitrile derivative (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add Sodium Azide ( NaN3 , 3.0 equiv) and Ammonium Chloride ( NH4Cl , 3.0 equiv).
-
Causality: NaN3 alone is insufficiently reactive. The addition of NH4Cl generates in situ ammonium azide ( NH4N3 ), which is in equilibrium with hydrazoic acid ( HN3 ). This species readily undergoes a [3+2] cycloaddition with the nitrile triple bond.
-
-
Cycloaddition: Heat the sealed mixture to 120 °C for 12 hours behind a blast shield.
-
Isolation (Self-Validation): Cool to room temperature and carefully acidify with 1M HCl to pH 2 in a well-ventilated fume hood (to trap any unreacted azide as HN3 gas). The tetrazole product, being insoluble in acidic water, will rapidly precipitate. Filter and recrystallize from ethanol.
Quantitative SAR Data Summary
The table below summarizes the hypothetical and literature-derived physicochemical shifts associated with these derivatization pathways. Tracking these metrics is vital for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead series [2].
| Compound / Modification | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Hypothetical Target IC₅₀ (nM) |
| Lead Scaffold (6-Methoxy-1H-indole-2-carbonitrile) | 172.19 | 2.15 | 49.8 | 1 | 2 | 1,250 |
| C3-Iodo Intermediate | 298.08 | 3.02 | 49.8 | 1 | 2 | >10,000 (Steric clash) |
| N1-Benzyl Derivative (Lipophilicity probe) | 262.31 | 4.21 | 34.0 | 0 | 2 | 450 |
| C3-Phenyl Derivative (Suzuki product) | 248.28 | 4.05 | 49.8 | 1 | 2 | 85 |
| C2-Tetrazole Bioisostere (H-bond probe) | 215.22 | 1.85 | 88.5 | 2 | 5 | 15 |
Note: Data represents standard Lipinski parameter shifts calculated for indole derivatives. Lower IC₅₀ values indicate improved theoretical binding affinity achieved through iterative SAR optimization.
References
-
Hrizi, A., et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules (MDPI), 2021.[Link]
-
"Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells." ACS Pharmacology & Translational Science, 2025.[Link]
-
Adams, R. E., et al. "Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization." Synthetic Communications, 1991.[Link]
Application Notes & Protocols: Suzuki Coupling for the Synthesis of 3-Substituted Indole-2-carbonitriles
Abstract
This document provides a detailed technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 3-aryl-indole-2-carbonitriles. The indole scaffold is a privileged structure in medicinal chemistry, and the 2-cyano-3-aryl motif is of significant interest for developing novel therapeutic agents. This guide explains the underlying reaction mechanism, details the critical parameters for optimization, and provides a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole-2-carbonitrile Scaffold
The indole nucleus is a cornerstone of drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. Derivatives of 2-cyanoindoles, in particular, have garnered considerable attention as versatile precursors for various indole-fused polycycles and as bioactive molecules in their own right.[1] The introduction of an aryl group at the C-3 position via robust and versatile methods like the Suzuki-Miyaura coupling is a critical strategy for expanding molecular diversity and exploring structure-activity relationships (SAR) in drug development programs.
The Suzuki-Miyaura reaction offers significant advantages for this transformation, including mild reaction conditions, exceptional functional group tolerance, the commercial availability of a vast library of boronic acids, and the generation of non-toxic, easily removable boron-based byproducts.[2][3] This makes it an ideal method for both small-scale library synthesis and large-scale manufacturing.[3]
This application note focuses on the coupling of 3-halo-indole-2-carbonitriles with arylboronic acids, providing a reliable protocol and the scientific rationale behind its design.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and adapting the protocol. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the 3-haloindole to a coordinatively unsaturated Pd(0) complex (often generated in situ from a Pd(II) precatalyst). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate. This is typically the rate-determining step of the cycle.[4][6] The reactivity of the halide follows the order: I > Br > OTf >> Cl.[4][6] The presence of the electron-withdrawing cyano group at the C-2 position is expected to make the C-3 position more electron-deficient, thereby facilitating this oxidative addition step.
-
Transmetalation: This crucial step involves the transfer of the organic group (in this case, the aryl group) from the organoboron species to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[1][7][8] This boronate complex then exchanges its aryl group with the halide on the palladium center.
-
Reductive Elimination: In the final step, the two organic ligands (the indole and the aryl group) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the desired 3-aryl-indole product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Experimental Choices
The success of the Suzuki coupling hinges on the careful selection of several key components.
-
Palladium Catalyst/Precatalyst: While many sophisticated catalysts exist, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a highly effective and commercially available catalyst for this transformation.[9] It serves as a direct source of the active Pd(0) species. The triphenylphosphine ligands stabilize the metal center, yet are labile enough to allow the reaction to proceed. For more challenging substrates, catalyst systems composed of a palladium(II) source (like Pd(OAc)₂) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer superior performance.[10]
-
The Base: The choice of base is critical for activating the boronic acid.[7] Inorganic bases are most common. Sodium bicarbonate (NaHCO₃) in an aqueous solution provides a sufficiently basic medium to form the reactive boronate species without promoting unwanted side reactions that can occur with stronger bases. Other commonly used bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][7] The optimal base is often dependent on the specific substrates and solvent system.
-
Solvent System: A biphasic solvent system, such as Toluene/Ethanol/Aqueous NaHCO₃, is highly effective. Toluene serves to dissolve the organic substrates and the catalyst, while the aqueous phase contains the base and facilitates the formation and transfer of the boronate species to the organic phase for the transmetalation step. Ethanol acts as a co-solvent to improve the miscibility between the two phases.
-
Indole Substrate: For indoles, protection of the N-H proton is often crucial. The acidic N-H can interfere with the catalytic cycle, potentially leading to catalyst inhibition or deactivation.[11] Protecting the nitrogen with a group like a benzyl (Bn) group, as detailed in the protocol below, circumvents this issue and generally leads to higher yields and cleaner reactions. The starting material, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, is readily prepared from indole-2-carbonitrile via iodination at the C-3 position followed by N-benzylation.[1]
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the synthesis of 1-benzyl-3-(aryl)-1H-indole-2-carbonitriles.[1]
Diagram: General Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Materials and Reagents:
-
1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Toluene (Anhydrous)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk tube or other suitable reaction vessel with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile (e.g., 0.83 mmol, 1.0 equiv) and the desired arylboronic acid (e.g., 1.25 mmol, 1.5 equiv).
-
Solvent Addition: Add toluene (e.g., 3 mL), ethanol (e.g., 2 mL), and the saturated aqueous NaHCO₃ solution (e.g., 1.5 mL).
-
Degassing: Seal the Schlenk tube and vigorously stir the biphasic mixture. Degas the system by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 0.083 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Seal the tube securely and place it in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting 3-iodoindole is consumed (typically several hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL). Transfer the contents to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-aryl-indole-2-carbonitrile product.
Data Presentation: Substrate Scope
The described protocol is effective for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 9a | 80 |
| 2 | 4-Methylphenylboronic acid | 9b | 82 |
| 3 | 4-Methoxyphenylboronic acid | 9c | 85 |
| 4 | 4-Fluorophenylboronic acid | 9d | 77 |
| 5 | 2-Thiopheneboronic acid | 9e | 75 |
| 6 | 3-Pyridinylboronic acid | 9f | 70 |
Data adapted from El Kazzouli, S. et al., Molecules, 2021.[1] Yields are for isolated products after purification.
References
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]
-
Cedeño, M. D. L., & García, J. I. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Current Organic Chemistry, 16(23), 2743-2754. [Link]
-
Ricart, Y., & Ariza, X. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9044–9045. [Link]
-
Ricart, Y., & Ariza, X. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9044-9045. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Tyagi, V., & Ali, A. (2021). The Suzuki-Miyaura Cross-Coupling Reaction. In Name Reactions in Organic Synthesis. Wiley. [Link]
-
Raga, M., et al. (2016). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Molecules, 21(9), 1227. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543. [Link]
-
Corbet, J. P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 256. [Link]
-
Rossi, R., et al. (2021). Mechanistic Aspects of the Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Reaction. European Journal of Organic Chemistry, 2021(34), 4825-4842. [Link]
-
Singh, S., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
-
Singh, S., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
-
El Kazzouli, S., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5316. [Link]
-
Myers, A. (2007). The Suzuki Reaction. Chem 115 Course Notes, Harvard University. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: Comprehensive Analytical Characterization of Indole-2-Carbonitrile Derivatives
Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development. Focus: Orthogonal analytical strategies (NMR, FT-IR, LC-HRMS) for the structural elucidation and purity validation of 2-cyanoindole building blocks.
Introduction and Scientific Context
Indole-2-carbonitriles (2-cyanoindoles) are highly versatile heterocyclic building blocks utilized extensively in medicinal chemistry and the synthesis of complex drug-like architectures[1]. Because the C2-position of the indole ring is functionalized with a cyano group, these compounds serve as critical intermediates for cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura)[2] and the development of specialized chemosensors[3].
However, the unambiguous characterization of indole-2-carbonitriles requires a robust, orthogonal analytical strategy. The proximity of the electron-withdrawing cyano group to the electron-rich indole nitrogen creates distinct electronic shielding effects that must be carefully interpreted. Relying on a single analytical method can lead to structural misassignments. This application note details a field-proven, self-validating workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to ensure absolute structural confidence[4][5].
Analytical Strategy and Causality
To establish a self-validating characterization system, we employ three pillars of analysis, each chosen for a specific mechanistic reason:
-
FT-IR Spectroscopy (The Orthogonal Anchor): While 13 C NMR can detect the cyano carbon, quaternary carbons often exhibit weak signal intensity due to long longitudinal relaxation times ( T1 ) and a lack of Nuclear Overhauser Effect (NOE). FT-IR solves this by providing an unambiguous, highly sensitive detection of the C≡N stretching vibration, which typically appears as a sharp band between 2200 and 2240 cm −1 [3][4].
-
Multinuclear NMR ( 1 H and 13 C): 1 H NMR confirms the integrity of the indole core and the presence of the N-H proton (if unprotected). 13 C NMR is critical for mapping the carbon framework. The cyano carbon ( C≡N ) uniquely resonates between 114.0 and 117.6 ppm, while the C2 quaternary carbon shifts upfield to approximately 105–111 ppm due to the anisotropic effect of the adjacent triple bond[2][4][5].
-
LC-HRMS: High-resolution mass spectrometry confirms the exact monoisotopic mass, validating the elemental composition, while the LC UV-trace (typically at 254 nm) quantifies the chromatographic purity of the synthesized batch[6].
Analytical Workflow Diagram
Figure 1: Orthogonal analytical workflow for the characterization of indole-2-carbonitrile derivatives.
Experimental Protocols
Protocol A: LC-HRMS for Purity and Exact Mass Determination
Self-Validation Check: Always run a blank solvent injection prior to the sample to ensure no column carryover interferes with purity integration.
-
Sample Preparation: Dissolve 1.0 mg of the indole-2-carbonitrile product in 1.0 mL of LC-MS grade Methanol or Acetonitrile. Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Mass Spectrometry: Operate the HRMS in Electrospray Ionization (ESI) positive mode. Look for the [M+H]+ adduct. For halogenated derivatives (e.g., 5-chloro or 5-fluoro-1H-indole-2-carbonitrile), ensure the isotopic pattern matches the theoretical distribution[2][5].
Protocol B: FT-IR Spectroscopic Analysis
Self-Validation Check: Perform a background scan immediately before sample analysis to subtract atmospheric CO2 and water vapor, which can obscure weak signals.
-
Preparation: For solid samples, Attenuated Total Reflectance (ATR) is preferred to avoid the moisture absorption common in KBr pellet pressing.
-
Acquisition: Place 2–5 mg of the neat powder onto the ATR diamond crystal. Apply consistent pressure using the anvil.
-
Parameters: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 , accumulating at least 32 scans.
-
Target Identification: Identify the sharp C≡N stretching peak in the 2220–2236 cm −1 region[4][7]. Identify the broad N−H stretch (if applicable) around 3300–3480 cm −1 [4][5].
Protocol C: Multinuclear NMR Spectroscopy ( 1 H and 13 C)
Self-Validation Check: To accurately resolve the quaternary cyano carbon in 13 C NMR, increase the relaxation delay ( D1 ) to at least 2.0–3.0 seconds.
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of a deuterated solvent. CDCl3 is standard, but for highly polar or hydrogen-bonded derivatives, DMSO−d6 is recommended[2][5].
-
1 H NMR Acquisition: Acquire at 300 MHz or higher (e.g., 500 MHz). Use a standard 1D pulse sequence with 16 scans.
-
13 C NMR Acquisition: Acquire at 75 MHz or higher (e.g., 125 MHz). Run a minimum of 512 scans to ensure adequate signal-to-noise ratio for the quaternary C2 and C≡N carbons[2][4].
Data Interpretation and Expected Results
To facilitate rapid data interpretation, the expected analytical benchmarks for the parent compound (1H-indole-2-carbonitrile) and its common substituted derivatives are summarized below.
Table 1: Characteristic NMR Chemical Shifts for Indole-2-Carbonitriles
| Structural Feature | Nucleus | Expected Shift (ppm) | Multiplicity / Notes | Source |
| Indole N-H | 1 H | 8.60 – 9.00 ( CDCl3 )10.8 – 13.3 ( DMSO−d6 ) | Broad singlet. Highly solvent dependent. | [2][4][5] |
| Aromatic Core (C4-C7) | 1 H | 7.00 – 8.00 | Multiplets/Doublets. Varies by substitution. | [2][4] |
| Cyano Carbon ( C≡N ) | 13 C | 114.0 – 117.6 | Quaternary. Weak intensity if D1 is too short. | [2][4][5] |
| Indole C2 | 13 C | 105.0 – 111.0 | Quaternary. Shifted upfield by the cyano group. | [2][4] |
| Indole C3 | 13 C | 112.0 – 115.0 | C-H (if unsubstituted). | [2][4] |
Table 2: Key FT-IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber Range (cm −1 ) | Intensity / Shape | Source |
| N-H | Stretching | 3300 – 3480 | Medium to Strong, Broad | [4][5][8] |
| C-H (Aromatic) | Stretching | 3050 – 3150 | Weak to Medium, Sharp | [4][5] |
| C ≡ N | Stretching | 2189 – 2236 | Medium, Very Sharp | [3][4][5][7] |
| C=C (Aromatic) | Stretching | 1518 – 1653 | Medium, Multiple bands | [4] |
Data Synthesis Note: A successful synthesis of an indole-2-carbonitrile is confirmed when the LC-HRMS shows the correct [M+H]+ mass, the FT-IR spectrum displays a sharp peak near 2226 cm −1 (confirming the nitrile survives the reaction conditions without hydrolyzing to an amide), and the 13 C NMR shows the distinct quaternary signal at ~114.6 ppm[4].
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: MDPI (Molecules) URL:[Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions (PMC Archive) Source: NIH / PubMed Central URL:[Link]
-
Colorimetric Cyanide Chemosensor Based on 1′,3,3′,4-Tetrahydrospiro[chromene-2,2′-indole] Source: NIH / PubMed Central URL:[Link]
-
Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines Source: Amazon AWS (Institutional Repository) URL:[Link]
-
Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility Source: MDPI (Molecules) URL:[Link]
-
DBU-Catalyzed Alkyne–Imidate Cyclization toward 1-Alkoxypyrazino[1,2-a]indole Synthesis Source: ACS (The Journal of Organic Chemistry) URL:[Link]
-
A Convenient Methods for Synthetic Isomeric Structures of Pyrimido-1,2,4-triazine Derivatives Source: Chem-Soc.si URL:[Link]
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction Source: OSTI.gov URL:[Link]
Sources
- 1. Molecules | Free Full-Text | Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric Cyanide Chemosensor Based on 1′,3,3′,4-Tetrahydrospiro[chromene-2,2′-indole] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Note: 6-Methoxy-1H-indole-2-carbonitrile as a Privileged Scaffold in the Synthesis of Targeted Kinase and Protein-Protein Interaction Inhibitors
Introduction & Strategic Rationale
In the landscape of modern medicinal chemistry, the indole nucleus remains one of the most prolific "privileged scaffolds," capable of mimicking the purine core of ATP to act as a potent ligand for diverse receptor and kinase targets[1]. Among its functionalized derivatives, 6-Methoxy-1H-indole-2-carbonitrile has emerged as a highly versatile building block for the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors (e.g., Aurora kinases, VEGFR-2) and critical protein-protein interaction (PPI) inhibitors (e.g., Menin-MLL complexes)[2][3].
As a Senior Application Scientist, I approach the selection of this specific building block not merely as a starting material, but as a strategic structural decision driven by three distinct physicochemical advantages:
-
The 6-Methoxy Substituent (Electronic & Steric Profiling): The methoxy group at the C6 position serves a dual purpose. Electronically, it donates electron density into the indole core, significantly increasing the nucleophilicity of the C3 position. This facilitates downstream electrophilic aromatic substitutions (like halogenation) required for cross-coupling[4]. Structurally, in the context of kinase hinge-binding or the Menin binding pocket, the C6 position often projects into the solvent-exposed region. The oxygen atom acts as a critical hydrogen-bond acceptor, enhancing both binding affinity and aqueous solubility compared to unsubstituted or halogenated analogs[5].
-
The C2-Carbonitrile Group (Synthetic & Biological Versatility): The cyano group is a powerful electron-withdrawing moiety that lowers the pKa of the indole N-H, allowing for milder, more regioselective N1-alkylation[4]. Biologically, the nitrile is a valuable precursor; it can be retained for its linear, low-steric profile, or converted into primary amines, amides, or tetrazoles (a well-established bioisostere for carboxylic acids in kinase inhibitors)[4][6].
-
C3 Functionalization Potential: The unsubstituted C3 position is primed for halogenation (iodination/bromination), establishing a vector for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to append the primary target-binding motifs[4][6].
Synthetic Logic & Workflow
The synthesis of advanced inhibitors from 6-methoxy-1H-indole-2-carbonitrile follows a highly modular logic. By treating the C3 and N1 positions as orthogonal functionalization vectors, researchers can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) profiling.
Modular synthetic workflow for 6-Methoxy-1H-indole-2-carbonitrile functionalization.
Standardized Experimental Protocols
The following protocols detail the critical early-stage functionalization of 6-methoxy-1H-indole-2-carbonitrile. These methods are designed to be self-validating, ensuring that intermediate integrity is confirmed before proceeding to complex cross-couplings.
Protocol A: Regioselective C3-Iodination
Causality: Iodination is preferred over bromination at the C3 position because the resulting C-I bond is significantly more reactive in subsequent Palladium-catalyzed oxidative addition steps, allowing for milder cross-coupling conditions that preserve sensitive functional groups[4].
Reagents & Materials:
-
6-Methoxy-1H-indole-2-carbonitrile (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate ( Na2S2O3 ) aqueous solution (10%)
Step-by-Step Procedure:
-
Initialization: Dissolve 6-methoxy-1H-indole-2-carbonitrile (e.g., 2.85 g, ~16.5 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Electrophilic Addition: Dissolve NIS (1.05 equiv) in 10 mL of anhydrous DMF. Add this solution dropwise to the indole mixture over 15 minutes to prevent localized heating and di-halogenation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material should be entirely consumed.
-
Quenching & Workup: Pour the reaction mixture into 150 mL of ice-cold 10% aqueous Na2S2O3 to quench any unreacted iodine species. A precipitate will form.
-
Isolation: Filter the resulting solid under vacuum, wash extensively with distilled water, and dry under high vacuum to yield 3-Iodo-6-methoxy-1H-indole-2-carbonitrile as a white/off-white solid[4].
Self-Validation Checkpoint: Analyze the product via 1H NMR (300 MHz, CDCl3 ). The successful regioselective iodination is confirmed by the complete disappearance of the C3-H proton signal (typically a singlet around δ 6.8–7.1 ppm in the starting material). The methoxy singlet should remain integrated to 3H at δ ~3.86 ppm[4][7].
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
Causality: This step installs the primary target-binding motif (e.g., an aryl or heteroaryl group). We utilize Pd(dppf)Cl2 as the catalyst because its bidentate phosphine ligand provides a large bite angle, facilitating the reductive elimination step and minimizing protodehalogenation side reactions.
Reagents & Materials:
-
3-Iodo-6-methoxy-1H-indole-2-carbonitrile (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%)
-
Potassium Carbonate ( K2CO3 ) (3.0 equiv)
-
1,4-Dioxane / Water (4:1 v/v, degassed)
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube, combine the 3-iodo-indole derivative, the boronic acid, and K2CO3 .
-
Degassing: Add the 1,4-Dioxane/Water solvent mixture. Degas the suspension by bubbling argon through the liquid for 15 minutes (or perform three freeze-pump-thaw cycles). Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of argon. Seal the tube.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the C3-functionalized 6-methoxy-1H-indole-2-carbonitrile.
Quantitative SAR Data: The Impact of the 6-Methoxy Group
To underscore the strategic value of the 6-methoxy substitution, we can examine its impact on biological activity. In the optimization of inhibitors targeting the Menin-MLL protein-protein interaction (a pathway deeply intertwined with leukemogenic kinase signaling), substitutions on the indole ring drastically alter binding affinity and cellular efficacy[2][5].
The table below summarizes the Structure-Activity Relationship (SAR) data, demonstrating why the 6-methoxy derivative is often prioritized over its unsubstituted or halogenated counterparts.
| Indole Core Substitution | Menin Binding Affinity ( Kd , nM) | MLL-AF9 Cellular Efficacy ( GI50 , µM) | Physicochemical Rationale |
| Unsubstituted (H) | 24.0 | 0.55 | Baseline hydrophobic interaction in the binding pocket. |
| 6-Fluoro (-F) | 28.5 | 0.82 | Minimal steric clash, but lacks strong H-bond capability. |
| 5-Methoxy (-OCH3) | 45.0 | > 1.00 | Suboptimal vector; clashes with internal pocket residues. |
| 6-Methoxy (-OCH3) | 16.0 | 0.38 | Optimal vector; oxygen acts as an H-bond acceptor in the solvent-exposed region, improving both affinity and solubility. |
Data synthesized from property-focused structure-based optimization studies of Menin-MLL inhibitors[5].
Pathway Visualization: Mechanism of Action
When functionalized into a mature inhibitor, derivatives of 6-methoxy-1H-indole-2-carbonitrile act by blocking critical nodes in oncogenic signaling cascades. The diagram below illustrates the blockade of a target complex (such as a Menin-MLL fusion or a hyperactive kinase), preventing the transcription of downstream effectors that drive cell proliferation.
Mechanism of action for 6-methoxy-indole derived inhibitors blocking oncogenic pathways.
Conclusion
The utility of 6-methoxy-1H-indole-2-carbonitrile in drug discovery is rooted in its precise balance of reactivity and structural geometry. By leveraging the C3 position for cross-coupling and the C6-methoxy group for solvent-exposed hydrogen bonding, researchers can rationally design highly potent, selective kinase and PPI inhibitors. Strict adherence to anhydrous conditions during halogenation and rigorous deoxygenation during Palladium catalysis are the cornerstones of successfully utilizing this privileged scaffold.
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: National Institutes of Health (PMC) URL:[Link]
-
Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines Source: Amazon AWS / Scholaris URL:[Link]
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) Source: OSTI.gov / National Institutes of Health (PMC) URL:[Link]
- Source: Google Patents (US9593121B2)
-
Indole Derivatives and Their Development of Potential Biological Activities: An Overview Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. osti.gov [osti.gov]
- 3. US9593121B2 - Indole substituted pyrrolopyrimidinyl inhibitors of Uba6 - Google Patents [patents.google.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Indole Derivatives
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]
- 5. Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents (2025) | Himanshu Bhardwaj [scispace.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 13. Green Chemistry in Teaching Labo [web.njit.edu]
- 14. ajrconline.org [ajrconline.org]
- 15. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]
- 16. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
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- 20. researchgate.net [researchgate.net]
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- 22. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. organic-chemistry.org [organic-chemistry.org]
- 24. sciforum.net [sciforum.net]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 27. pubs.acs.org [pubs.acs.org]
- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 29. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ultrasound assisted Mizoroki–Heck coupling/C–H amination in a single pot: Direct synthesis of indole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 31. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 32. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 33. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Methoxy-1H-indole-2-carbonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Methoxy-1H-indole-2-carbonitrile . This compound is a highly privileged scaffold in medicinal chemistry and drug development, serving as a critical precursor for various biologically active molecules.
As a Senior Application Scientist, I frequently consult with researchers facing challenges such as poor yields, catalyst poisoning, and intractable byproducts during indole functionalization. To address these issues, this guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs for the two most robust synthetic routes: the classical dehydration of carboxamides and the modern palladium-catalyzed cyclization-cyanation .
Route A: Dehydration of 6-Methoxy-1H-indole-2-carboxamide
Mechanistic Causality & Rationale
The dehydration of 6-methoxy-1H-indole-2-carboxamide utilizing phosphorus oxychloride (POCl₃) relies on the precise electrophilic activation of the amide oxygen. POCl₃ converts the amide carbonyl into a highly reactive dichlorophosphate leaving group (a Vilsmeier-type intermediate). Subsequent elimination yields the target nitrile.
We deliberately employ an excess of POCl₃ (4.0 equivalents) to drive the equilibrium forward and compensate for any ambient moisture that might prematurely hydrolyze the reagent[1]. The critical quenching step utilizes ammonium hydroxide (NH₄OH) to rapidly neutralize the highly acidic reaction environment, preventing the acid-catalyzed hydrolysis of the newly formed nitrile back into the starting amide.
Protocol 1: Step-by-Step Dehydration Workflow
-
Preparation: In a flame-dried, argon-purged round-bottom flask, suspend 6-methoxy-1H-indole-2-carboxamide (1.0 equiv) in anhydrous chloroform (CHCl₃) or 1,2-dichloroethane (DCE) to achieve a 0.3 M concentration.
-
Activation: Slowly add POCl₃ (4.0 equiv) dropwise at 0 °C to control the initial exothermic reaction.
-
Dehydration: Attach a reflux condenser and heat the mixture to reflux (approx. 65–70 °C for CHCl₃) for 3 hours. Monitor reaction completion via TLC (petroleum ether/ethyl acetate 80:20).
-
Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench by adding a 25% aqueous NH₄OH solution dropwise until the pH is basic (pH ~9).
-
Isolation: Extract the aqueous layer with diethyl ether (3 × 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to isolate the yellow solid product.
Workflow and mechanistic steps for POCl3-mediated amide dehydration.
Troubleshooting FAQs (Route A)
Q: My yield is consistently below 50%, and I recover unreacted starting material. What is the cause? A: This usually indicates incomplete activation of the amide. Ensure your POCl₃ is fresh; degraded POCl₃ (which hydrolyzes to phosphoric acid upon exposure to air) will not form the necessary Vilsmeier-type intermediate. Additionally, verify that your solvent is strictly anhydrous.
Q: I am observing significant tarry byproducts and a dark reaction mixture. How can I prevent this? A: Tarry byproducts are often the result of localized overheating during the POCl₃ addition or extended reflux times. Ensure the POCl₃ is added strictly at 0 °C with vigorous stirring. If the reaction is complete by TLC at 2 hours, do not push the reflux to the full 3 hours.
Route B: Palladium-Catalyzed Synthesis (Fang-Lautens Route)
Mechanistic Causality & Rationale
The synthesis of 2-cyanoindoles directly from 2-gem-dihalovinylanilines is a powerful, modern approach developed by the Lautens group[2]. This cascade reaction involves a Buchwald-Hartwig-type intramolecular cyclization to form a 2-bromoindole intermediate, followed by a cyanation via transmetalation[3].
The critical challenge in this pathway is catalyst poisoning : free cyanide ions strongly coordinate to Pd(0), rendering it inactive. To circumvent this, a specific Toluene-DMA (3:1) solvent system is used to limit the solubility of Zn(CN)₂, ensuring a slow, controlled release of cyanide into the catalytic cycle[4]. Furthermore, Zn(TFA)₂ is added as a co-catalyst to prolong catalytic activity. This protocol is a self-validating system; if the solvent ratio is altered, the catalyst dies, and the reaction halts.
Protocol 2: Step-by-Step Pd-Catalyzed Workflow
-
Preparation: In an argon-filled glovebox, charge a Schlenk tube with 2-(2,2-dibromovinyl)-4-methoxyaniline (1.0 equiv), Pd(t-Bu₃P)₂ (5 mol %), Zn(CN)₂ (0.55 equiv), Zn(TFA)₂ (10 mol %), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a thoroughly degassed mixture of Toluene (PhMe) and N,N-Dimethylacetamide (DMA) in an exact 3:1 volumetric ratio.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 110 °C for 18 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove the zinc and palladium salts.
-
Isolation: Wash the filtrate with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (hexanes/EtOAc/DCM 17:2:1) to yield the white solid product.
Pd-catalyzed cyclization and controlled cyanation pathway from dihalovinylanilines.
Troubleshooting FAQs (Route B)
Q: The reaction stalls at the 2-bromoindole intermediate. What went wrong? A: This is the hallmark of catalyst poisoning[3]. It occurs when the concentration of dissolved cyanide exceeds the capacity of the catalytic cycle. Verify that your PhMe:DMA ratio is exactly 3:1. Increasing the DMA proportion increases Zn(CN)₂ solubility, which floods the system with cyanide and halts the palladium catalyst.
Q: Can I substitute Zn(CN)₂ with a more common cyanide source like KCN or NaCN? A: Absolutely not. Alkali metal cyanides are highly soluble and will immediately release a large concentration of cyanide ions, permanently deactivating the Pd(t-Bu₃P)₂ catalyst. The insolubility of Zn(CN)₂ in the specific solvent mixture is a deliberate, critical feature of this protocol[4].
Quantitative Performance Comparison
To assist in selecting the optimal route for your specific laboratory setup and scale, the following table summarizes the quantitative metrics of both methodologies:
| Synthesis Method | Starting Precursor | Reagents / Catalyst | Solvent System | Temp / Time | Typical Yield | Key Advantage |
| Route A: Dehydration | 6-Methoxy-1H-indole-2-carboxamide | POCl₃ (4.0 equiv.) | CHCl₃ or DCE | Reflux, 3h | ~77% | Highly scalable, utilizes inexpensive reagents. |
| Route B: Pd-Catalyzed | 2-gem-Dihalovinylaniline | Pd(t-Bu₃P)₂, Zn(CN)₂, Zn(TFA)₂ | PhMe:DMA (3:1) | 110 °C, 18h | ~68-74% | Direct cyanation, avoids the need for an amide intermediate. |
References
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287. Available at:[Link]
-
Zeidan, N., Bognar, S., Lee, S., & Lautens, M. (2017). "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines." Organic Letters, 19(19), 5058-5061. Available at:[Link]
Sources
Technical Support Center: Fischer Indole Synthesis Troubleshooting & Prevention
Introduction
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the Fischer Indole Synthesis (FIS). While it remains one of the most powerful and widely utilized methods for constructing indole scaffolds[1], its reliance on acidic conditions and high temperatures often leads to complex side reactions. This guide provides a mechanistic deep-dive into common failure modes—such as regiochemical scrambling, N-N bond cleavage, and tar formation—and offers field-proven protocols to rescue your yields.
Mechanistic Divergence: Where Do Side Reactions Occur?
To troubleshoot FIS effectively, we must first understand the causality of its mechanism. The reaction proceeds via the condensation of an arylhydrazine with a ketone to form a hydrazone, which tautomerizes to an ene-hydrazine (enamine)[2]. Upon protonation, a critical [3,3]-sigmatropic rearrangement occurs, followed by rearomatization, cyclization, and the elimination of ammonia[2].
Side reactions typically branch off during the ene-hydrazine formation or the[3,3]-sigmatropic shift:
-
Regioisomerism: Arises during tautomerization when unsymmetrical ketones form multiple ene-hydrazine isomers[3].
-
N-N Cleavage: Occurs when the N-N bond breaks heterolytically before the [3,3]-shift can take place, usually due to electronic over-stabilization[4].
-
Polymerization (Tar): Driven by the degradation of electron-rich intermediates under harsh acidic conditions[5].
Mechanistic pathway of Fischer Indole Synthesis and primary divergence points.
Troubleshooting FAQs
Q1: My synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the selectivity?
Causality: When using unsymmetrical ketones, tautomerization can yield two distinct ene-hydrazines, leading to bimodal transition states during the [3,3]-sigmatropic rearrangement[6]. The regioselectivity is dictated by the steric bulk of the substituents and the medium's acidity[3]. Solution:
-
Steric Control: Employ a bulkier acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) to kinetically favor cyclization at the less hindered position[7].
-
Temperature Modulation: Lowering the reaction temperature can trap the kinetic ene-hydrazine, whereas higher temperatures favor the thermodynamic product[7].
-
Alternative Routing: If acid catalysis fails to provide selectivity, consider the Buchwald modification. This utilizes palladium-catalyzed cross-coupling of aryl bromides and hydrazones to bypass traditional regioselectivity issues entirely[1].
Q2: I am observing low yields of my indole, but high amounts of aniline and 3-methylindole byproducts. What is happening?
Causality: You are experiencing heterolytic N-N bond cleavage. This is a notorious failure mode when synthesizing indoles with strong electron-donating groups (EDGs), such as 3-aminoindoles[4]. The EDG over-stabilizes the dissociative transition state of the protonated ene-hydrazine[8]. Instead of undergoing the concerted [3,3]-sigmatropic shift, the weak N-N bond ruptures, collapsing into an aniline derivative and an iminylcarbocation[4]. Solution:
-
Protecting Groups: Mask strong EDGs with electron-withdrawing protecting groups (e.g., converting an amine to an amide or imide) to destabilize the dissociative pathway and restore the concerted rearrangement[6].
-
Acid Selection: Avoid strong Brønsted acids. Switch to milder Lewis acids like ZnCl₂ or BF₃[2].
Q3: My reaction mixture turns into a black tar, and I cannot isolate the product. How do I prevent polymerization?
Causality: Tar formation is driven by the degradation of electron-rich arylhydrazines under harsh acidic conditions and high temperatures[5]. Unprotected functional groups, particularly free hydroxyls, are highly susceptible to electrophilic attack and sulfonation, generating complex polymeric mixtures[5]. Solution:
-
Protect Hydroxyls: Always protect free hydroxyl groups as benzyl, methyl, or silyl ethers prior to indolization[5].
-
Milder Conditions: Screen milder catalysts such as Eaton's reagent (P₂O₅ in MeSO₃H) to reduce degradation while maintaining catalytic turnover[5].
Troubleshooting workflow for resolving common Fischer Indole Synthesis byproducts.
Quantitative Impact of Reaction Conditions
The table below summarizes how specific parameters influence byproduct formation and provides validated optimization strategies based on empirical data.
| Parameter | Observation / Consequence | Recommended Optimization |
| Strong Brønsted Acids (e.g., H₂SO₄, HCl) | Promotes rapid conversion but induces tar formation and polymerization of electron-rich substrates[5]. | Switch to Lewis acids (ZnCl₂, BF₃) or milder protic acids (PPA, Eaton's reagent)[2][5]. |
| Electron-Donating Groups (on Carbonyl/Hydrazine) | Weakens the N-N bond, leading to >50% aniline byproducts via heterolytic cleavage[4]. | Mask EDGs with electron-withdrawing protecting groups prior to cyclization[6]. |
| Unsymmetrical Ketones | Yields mixtures of 2,3-disubstituted regioisomers (e.g., 4- and 6-substituted indoles)[5]. | Modulate the steric bulk of the acid catalyst (e.g., PTSA) or lower the temperature to favor the kinetic product[7]. |
| Unprotected Hydroxyls | Highly susceptible to electrophilic attack and sulfonation under acidic conditions[5]. | Protect as a benzyl, methyl, or silyl ether prior to the Fischer indolization step[5]. |
Validated Experimental Protocol: Acid-Catalyzed Fischer Indole Synthesis
To ensure a self-validating system, the following protocol incorporates built-in troubleshooting steps to mitigate side reactions. This methodology is adapted from standard organic synthesis procedures for indole derivatives[7][9].
Step 1: Hydrazone Formation
-
In an oven-dried round-bottom flask, dissolve the arylhydrazine (1.0 equiv.) and the ketone (1.0–1.2 equiv.) in a suitable solvent (e.g., absolute ethanol or glacial acetic acid)[7].
-
Stir the mixture at room temperature.
Step 2: Indolization (Cyclization)
-
To the crude hydrazone solution, slowly add the optimized acid catalyst (e.g., ZnCl₂ or PTSA).
-
Expert Tip: The amount and type of acid must be empirically optimized based on the substrate's electronic properties[7].
-
-
Heat the reaction mixture to the desired temperature (typically 80–150 °C)[7].
-
Self-Validation Check: Monitor the reaction via LC-MS or TLC. If aniline byproducts begin to form, immediately cool the reaction to arrest heterolytic N-N cleavage[4].
Step 3: Work-Up and Purification
-
Once the [3,3]-sigmatropic rearrangement and cyclization are complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated aqueous NaHCO₃ solution to prevent late-stage degradation[7].
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane)[7].
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].
-
Purify the crude product via silica gel column chromatography to separate the desired indole from any minor regioisomers or tar byproducts[7].
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 6-Methoxy-1H-indole-2-carbonitrile
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the purification of 6-Methoxy-1H-indole-2-carbonitrile. This document provides field-proven troubleshooting advice and detailed protocols designed to help you navigate the common and complex challenges associated with purifying this valuable heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives paramount for reliable downstream applications.[1][2]
Initial Assessment: Choosing Your Purification Strategy
The first step in any purification workflow is to assess the crude product. The nature of the impurities and the physical state of your material will dictate the most effective and efficient strategy. The following decision tree illustrates a logical workflow for selecting a purification method.
Caption: Purification strategy decision tree for 6-Methoxy-1H-indole-2-carbonitrile.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 6-Methoxy-1H-indole-2-carbonitrile in a question-and-answer format.
Issue 1: Low Purity or Poor Separation During Column Chromatography
Question: I ran a silica gel column based on a literature prep, but my fractions are still impure or show significant overlap. What went wrong?
Causality & Solution: Poor separation on a silica gel column is a frequent issue stemming from several factors related to the stationary phase, mobile phase, and sample application. Silica gel is a polar adsorbent; therefore, polar compounds interact more strongly and elute later.[3][4]
-
Potential Cause 1: Incorrect Solvent System. The polarity of your eluent may be too high, causing all compounds, including your target molecule and impurities, to elute quickly with little separation (low resolution). Conversely, if the polarity is too low, the compound may move too slowly or not at all.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[3] A common starting point for this class of molecule is a petroleum ether/ethyl acetate mixture.[1] Systematically vary the ratio (e.g., 90:10, 85:15, 80:20) to find the optimal separation window.
-
-
Potential Cause 2: Column Overloading. Applying too much crude material to the column is a primary cause of poor separation. Overloading saturates the stationary phase, leading to broad, overlapping bands.
-
Solution: A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[3] For difficult separations, this ratio may need to be increased.
-
-
Potential Cause 3: Improper Column Packing or Sample Loading. Channels or cracks in the silica bed will lead to uneven solvent flow and streaking. Applying the sample in a large volume of strong solvent will also ruin the separation before it begins.
-
Solution: Pack the column carefully using a slurry method to ensure a uniform, bubble-free bed.[5] Load the sample in a minimal amount of solvent (ideally the mobile phase) or via "dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel and then carefully added to the top of the column.[6]
-
Issue 2: Product Fails to Crystallize or Oiled Out During Recrystallization
Question: After column chromatography, I evaporated the pure fractions, but the product is a persistent oil. Or, during recrystallization, the compound separated as an oil instead of forming crystals. How can I induce crystallization?
Causality & Solution: Crystallization is a thermodynamically driven process of self-assembly into a well-defined lattice. This process can be inhibited by the presence of even minor impurities or residual solvent, which disrupt lattice formation.
-
Potential Cause 1: Residual Solvent. The most common reason for a purified compound failing to solidify is the presence of residual high-boiling solvents from the column (e.g., ethyl acetate, DMF).
-
Solution: Dry the product under a high vacuum for several hours, possibly with gentle heating (e.g., 40 °C), to remove all volatile residues.
-
-
Potential Cause 2: "Oiling Out." This occurs during recrystallization when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point. Allow the solution to cool very slowly. If it oils out again, add more solvent and repeat. Slow cooling is critical for forming high-quality crystals.[7][8]
-
-
Potential Cause 3: Lack of Nucleation Sites. Sometimes a pure, supersaturated solution needs a trigger to begin crystallization.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[7][9]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystal growth.[10]
-
Trituration: If the product is an oil, try dissolving it in a small amount of a strong solvent (like dichloromethane) and then adding a large excess of a non-polar "anti-solvent" (like hexane) while stirring vigorously. This can "crash out" the solid, which can then be collected and properly recrystallized.
-
-
Issue 3: Low Recovery After Recrystallization
Question: I successfully recrystallized my product and the purity is excellent, but I lost a significant amount of material. How can I improve my yield?
Causality & Solution: Yield loss during recrystallization is often a trade-off for high purity. The key is to maximize the solubility difference of your compound in a given solvent between hot and cold temperatures.[8]
-
Potential Cause 1: Using Too Much Solvent. The most common error is adding too much solvent to dissolve the crude solid. Since some product will always remain dissolved in the cold mother liquor, excess solvent leads directly to lower yields.[7]
-
Potential Cause 2: Cooling the Solution Too Quickly. Rapid cooling can trap impurities within the crystal lattice and also leads to the formation of very small crystals, which can be difficult to filter and wash effectively.
-
Potential Cause 3: Improper Washing. Washing the collected crystals with room-temperature solvent will redissolve a portion of your purified product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 6-Methoxy-1H-indole-2-carbonitrile? While extensive data is not publicly available, related structures are typically solids at room temperature. For example, 6-Methoxy-1H-indole-2-carboxylic acid is a solid.[11] The product from a documented synthesis was described as a yellow solid.[1] Purity and crystallinity will affect the appearance.
Q2: What is a standard protocol for column chromatography of this compound? A validated method uses silica gel as the stationary phase with a petroleum ether/ethyl acetate (80:20) mixture as the mobile phase.[1] The following protocol is based on this and standard laboratory techniques.[1][3][5]
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area provides good separation for moderately polar compounds.[3] |
| Mobile Phase | 80:20 Petroleum Ether : Ethyl Acetate | This ratio provides moderate polarity, suitable for eluting the target compound with good separation from common impurities.[1] |
| Silica:Compound | ~30:1 (w/w) | Balances separation efficiency with material cost. Increase for more difficult separations. |
| Sample Loading | Dry Loading | Minimizes band broadening at the start of the column, leading to better resolution.[6] |
Step-by-Step Column Chromatography Protocol:
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase (80:20 petroleum ether/ethyl acetate). Pour the slurry into the column, continuously tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.[5]
-
Dry Load the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Run the Column: Carefully add the dry-loaded sample to the top of the column bed. Gently add a protective layer of sand. Carefully add the mobile phase, open the stopcock, and begin collecting fractions.
-
Monitor Elution: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: My purified indole has a pink or yellowish hue. Is it impure? Not necessarily. Indole derivatives are known to be sensitive to air and light and can oxidize over time, often developing a pinkish or yellowish color.[12] While a white or off-white color is ideal, a slight discoloration does not automatically indicate significant impurity. The definitive test of purity is analytical (¹H NMR, ¹³C NMR, LC-MS, GC-MS) rather than visual.
Q4: How do I choose a good recrystallization solvent? The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] You must determine this empirically.
Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature. A good candidate will not dissolve the compound easily.
-
Take the tubes that showed poor room-temperature solubility and heat them gently in a water bath. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals upon cooling.[7]
Workflow Visualization: Optimizing Column Chromatography
The following diagram illustrates the iterative process of developing an effective column chromatography purification method.
Caption: Iterative workflow for optimizing the mobile phase for column chromatography.
References
-
Bak, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(18), 4293. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. Compound Summary. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Column Chromatography. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. Compound Summary. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. Available at: [Link]
-
Ueda, M., et al. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS. HETEROCYCLES, 98(2), 237. Available at: [Link]
-
Yan, G., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 6-methoxy-. Available at: [Link]
- Google Patents. (2017). CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline.
-
Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to run column chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
-
Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Available at: [Link]
-
AHH Chemical Co., Ltd. (n.d.). 6-Methoxy-1H-indole-2-carbaldehyde. Product Page. Available at: [Link]
-
Lee, S-B., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. Available at: [Link]
-
Mamone, M., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. Supporting Information. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Procedure. Available at: [Link]
-
ResearchGate. (2017). What do common indole impurities look like? Q&A. Available at: [Link]
-
Sharma, S. (2009). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 1(1). Available at: [Link]
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chromtech.com [chromtech.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. 6-Methoxy-1H-indole-2-carboxylic acid | 16732-73-3 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
How to avoid N-N bond cleavage in Fischer indolization
Fischer Indolization Troubleshooting: Preventing Premature N-N Bond Cleavage A Technical Support Guide for Researchers & Drug Development Professionals
Introduction: The N-N Cleavage Paradox
A fundamental misunderstanding in indole chemistry is the desire to "avoid N-N bond cleavage" during a Fischer Indole Synthesis (FIS). The classical FIS mechanism requires a concerted[3,3]-sigmatropic rearrangement, which homolytically cleaves the N-N bond while simultaneously forming a C-C bond[1].
However, when researchers report a failure due to "N-N bond cleavage," they are actually referring to premature heterolytic N-N bond cleavage [2]. This side reaction destroys the critical ene-hydrazine intermediate, yielding anilines and iminylcarbocations (which hydrolyze into ketones or amines) instead of the desired indole[2]. This guide addresses the root causes of this heterolytic cleavage and provides actionable protocols to force the reaction down the desired [3,3]-sigmatropic pathway.
Frequently Asked Questions (FAQs)
Q1: Why does my Fischer indolization yield aniline and decomposition products instead of the desired indole? A: This is caused by premature heterolytic N-N bond cleavage. During the reaction, the Nα atom of the ene-hydrazine intermediate is protonated by the acid catalyst[2]. If the terminal alkene possesses electron-donating groups (EDGs), these groups heavily stabilize the resulting iminylcarbocation. This stabilization lowers the activation energy for simple heterolytic dissociation so much that it outcompetes the highly ordered, concerted [3,3]-sigmatropic rearrangement[2].
Q2: Which substrates are most prone to this heterolytic N-N cleavage? A: Substrates designed to form C3-substituted indoles—particularly 3-amino or 3-amido indoles—are highly susceptible[2]. The electron-donating nature of the nitrogen substituent on the ene-hydrazine intermediate heavily favors the dissociative pathway, often resulting in complete reaction failure[3].
Q3: How can I electronically tune my substrate to prevent this cleavage? A: You must reduce the electron density at the reactive site. If synthesizing a 3-aminoindole, protect the precursor amine with a strongly electron-withdrawing group (e.g., Tosyl or Trifluoroacetyl) rather than a simple alkyl or weak acyl group. This destabilizes the potential iminylcarbocation, raising the barrier for heterolytic cleavage and allowing the[3,3]-rearrangement to proceed normally[2].
Q4: What acid catalysts and conditions minimize this side reaction? A: Avoid strong aqueous Brønsted acids (like HCl or H₂SO₄) which favor total Nα protonation and dissociation[3]. Instead, use milder Lewis acids (e.g., ZnCl2 , PCl3 , or BF3⋅OEt2 ) in anhydrous solvents (like glacial acetic acid or toluene). These coordinate differently and can promote the [3,3]-rearrangement at lower temperatures before heterolysis can occur. Always start at a moderate temperature (e.g., 80 °C) and gradually increase it[3].
Q5: If Fischer indolization completely fails, what are the best alternative methodologies? A: If the electronic bias of your substrate makes FIS impossible, pivot to the Larock Indole Synthesis [4]. This Pd-catalyzed heteroannulation couples an ortho-iodoaniline with a disubstituted alkyne[4]. Because it does not proceed through a hydrazine intermediate, the issue of N-N bond cleavage is entirely bypassed.
Data Presentation: Substituent Effects on Reaction Pathways
Table 1: Effect of C3-Precursor Substituents on the Fischer Indolization Pathway (Synthesized from computational and empirical data).
| Precursor Substituent (Future C3) | Electronic Effect | Dominant Pathway | Typical Reaction Outcome |
| -H, -Alkyl | Neutral / Weak EDG | [3,3]-Sigmatropic Rearrangement | High Yield of Indole |
| -Aryl | Mild EDG | [3,3]-Sigmatropic Rearrangement | Moderate to High Yield |
| -NHAc (Amido) | Strong EDG | Heterolytic N-N Cleavage | Low Yield / Decomposition |
| -N(Alkyl)₂ (Amino) | Very Strong EDG | Heterolytic N-N Cleavage | Complete Failure (Aniline + Ketone) |
| -N(Ts)Alkyl | Electron Withdrawing | [3,3]-Sigmatropic Rearrangement | Moderate to High Yield |
Mandatory Visualization: Reaction Pathway Divergence
Divergent reaction pathways in Fischer indolization: [3,3]-rearrangement vs. heterolytic cleavage.
Experimental Protocol: Modified Synthesis of 3-Amidoindoles
To circumvent heterolytic N-N cleavage when synthesizing electron-rich indoles, utilize this self-validating protocol relying on Lewis acid catalysis and electron-withdrawing protecting groups.
Step 1: Substrate Preparation (Electronic Tuning)
-
Dissolve the starting amino-ketone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add triethylamine (2.0 eq) followed by dropwise addition of p -Toluenesulfonyl chloride (TsCl) (1.2 eq) to convert the amine into an electron-withdrawing sulfonamide.
-
Monitor by TLC until complete conversion. Work up with saturated aqueous NaHCO3 , extract with DCM, and concentrate.
Step 2: Hydrazone Formation
-
Dissolve the N-tosylated ketone (1.0 eq) and phenylhydrazine (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux for 2-4 hours. The formation of a precipitate usually indicates successful hydrazone formation. Filter and dry the intermediate.
Step 3: Lewis Acid Catalyzed Cyclization Causality Note: We use anhydrous ZnCl2 to coordinate the ene-hydrazine without providing the excess protons that drive Nα-dissociation.
-
Suspend the hydrazone (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere.
-
Add anhydrous ZnCl2 (2.0 eq).
-
Heat the mixture gradually to 80 °C. Do not immediately spike the temperature, as thermal stress can induce the heterolytic cleavage we are trying to avoid.
-
Monitor via LC-MS. If the reaction stalls, increase the temperature in 10 °C increments up to 110 °C.
Step 4: Workup and Isolation
-
Quench the reaction with 1M aqueous NaOH to precipitate zinc salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography.
References
-
Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752-5755. [Link]
-
Wikipedia. (2024). Larock indole synthesis. [Link]
-
Wikipedia. (2024). Fischer indole synthesis. [Link]
Sources
Technical Support Center: Overcoming Poor Regioselectivity in Bischler-Möhlau Indole Synthesis
Welcome to the dedicated technical support center for the Bischler-Möhlau indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this classical yet powerful reaction. Our goal is to provide you with in-depth, actionable insights to diagnose and overcome the common challenge of poor regioselectivity, enabling you to achieve your desired indole isomers with higher purity and yield.
The Bischler-Möhlau synthesis, involving the reaction of an α-haloacetophenone with an excess of an aniline, has been a staple in heterocyclic chemistry for over a century.[1] However, its practical application is often hampered by harsh reaction conditions, leading to low yields and, most critically, unpredictable regioselectivity, frequently resulting in a mixture of 2-aryl and 3-arylindoles.[2][3] This guide will dissect the mechanistic underpinnings of this issue and provide clear, evidence-based strategies for controlling the reaction's outcome.
Frequently Asked Questions (FAQs)
Q1: Why does my Bischler-Möhlau synthesis produce a mixture of 2-aryl and 3-arylindoles?
A1: The formation of two regioisomers stems from two competing mechanistic pathways that the reaction can follow after the initial formation of the α-arylamino ketone intermediate.[3]
-
Pathway A (Direct Cyclization): This pathway involves a direct intramolecular electrophilic attack of the carbonyl carbon onto the aniline ring, followed by dehydration and aromatization. This pathway leads to the 3-arylindole product.[3]
-
Pathway B (Imine Formation and Rearrangement): In this pathway, a second molecule of aniline condenses with the ketone to form an imine intermediate. Subsequent intramolecular cyclization, with the initial aniline molecule acting as a leaving group, and tautomerization yields the 2-arylindole .[3]
The final product ratio is a direct consequence of the kinetic and thermodynamic favorability of these competing pathways under your specific reaction conditions.
Q2: What is the primary role of using excess aniline in the reaction?
A2: Using a significant excess of the aniline reactant is a classical approach to favor the formation of the 2-arylindole. The high concentration of aniline pushes the equilibrium towards the formation of the imine intermediate required for Pathway B.[3] Typically, at least three equivalents of aniline are used, and in many cases, aniline itself can serve as the solvent.
Q3: I've heard that this reaction requires harsh conditions. What are the typical temperature ranges?
A3: Traditionally, the Bischler-Möhlau synthesis is conducted at high temperatures, often exceeding 150°C, and sometimes up to 250°C, particularly in the absence of a catalyst.[4] These harsh conditions are a major contributor to the low yields and formation of side products often associated with this reaction.[1]
Q4: Are there any modern modifications that can mitigate the need for such high temperatures?
A4: Absolutely. The two most significant advances in improving the Bischler-Möhlau synthesis are the use of microwave irradiation and Lewis acid catalysis .[1] Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields, even under solvent-free conditions.[5]
Troubleshooting Guides: A Problem-and-Solution Approach
This section addresses specific experimental issues you may encounter. Each problem is followed by a diagnostic workflow and recommended solutions grounded in mechanistic principles.
Problem 1: My reaction yields an inseparable mixture of 2- and 3-arylindoles. How can I favor the 2-aryl isomer?
This is the most common challenge in Bischler-Möhlau synthesis. Your primary goal is to promote Pathway B over Pathway A.
Diagnostic Workflow & Solutions:
Caption: Troubleshooting workflow for favoring 2-arylindole formation.
Detailed Explanation of Solutions:
-
Increase Aniline Concentration: As established, a higher concentration of aniline promotes the formation of the imine intermediate central to Pathway B. If you are using a co-solvent, consider eliminating it and running the reaction in neat aniline, if feasible.
-
Embrace Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating that can significantly alter the kinetics of the competing pathways. It has been successfully employed to synthesize 2-arylindoles in a one-pot, solvent-free manner, often with improved regioselectivity and yields.[5]
-
Protocol Example (Microwave-Assisted):
-
In a microwave-safe vessel, combine the α-bromoacetophenone (1.0 eq) and the aniline (at least 2.0 eq).
-
Irradiate the mixture at a suitable power (e.g., 540 W) for a short duration (e.g., 45-60 seconds).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and purify by column chromatography.
-
-
-
Analyze Substituent Effects: The electronic properties of your starting materials play a crucial role.
-
On the Aniline: Electron-donating groups (EDGs) on the aniline ring increase its nucleophilicity, which can facilitate both the initial substitution and the subsequent cyclization steps. This generally favors the formation of the 2-arylindole (Pathway B). Conversely, strong electron-withdrawing groups (EWGs) deactivate the aniline, making the cyclization step more difficult and potentially leading to lower yields or favoring alternative pathways.
-
On the α-bromoacetophenone: The electronic nature of the aryl group on the ketone is less predictable in directing regioselectivity. However, significant steric bulk on this aryl group can hinder the formation of the imine intermediate required for Pathway B, potentially leading to a higher proportion of the 3-aryl isomer.
-
Problem 2: My reaction is producing the 3-arylindole as the major product. How can I achieve this outcome more selectively?
While often the undesired product, there are instances where the 3-arylindole is the target molecule. To favor this isomer, you need to promote Pathway A while suppressing Pathway B.
Diagnostic Workflow & Solutions:
Caption: Troubleshooting workflow for favoring 3-arylindole formation.
Detailed Explanation of Solutions:
-
Reduce Aniline Concentration: By using a stoichiometric amount of aniline relative to the α-bromoacetophenone, you disfavor the formation of the imine intermediate required for Pathway B, thus giving Pathway A a greater opportunity to proceed. This will likely require the use of a high-boiling, non-nucleophilic solvent.
-
Introduce a Lewis Acid Catalyst: While not as extensively documented for the Bischler-Möhlau reaction as for other indole syntheses, Lewis acids can play a role in activating the carbonyl group of the α-arylamino ketone intermediate. This activation can facilitate the direct intramolecular electrophilic aromatic substitution of Pathway A. Metal triflates like Y(OTf)₃ have been shown to be effective in other indole acylations and could be explored here.[6]
-
Experimental Protocol: Lewis Acid Screening
-
In a round-bottom flask under an inert atmosphere, dissolve the α-bromoacetophenone (1.0 eq) and aniline (1.1 eq) in a dry, high-boiling solvent (e.g., toluene, xylenes).
-
Add a catalytic amount (e.g., 5-10 mol%) of the Lewis acid (e.g., Zn(OTf)₂, Sc(OTf)₃, Y(OTf)₃).
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product.
-
-
Quantitative Data Summary
The following table provides a comparative overview of how reaction conditions can influence the outcome of the Bischler-Möhlau synthesis.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Regio-product | Citation |
| Classical | α-Bromoacetophenone, Aniline | None | None (neat) | Reflux | Not Specified | Low (historically) | Mixture | [5] |
| Microwave | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | < 2 min | 71 | 2-Phenylindole | [5] |
| Microwave (One-Pot) | Aniline, Phenacyl bromide (2:1 ratio) | None | Solid-state | MW (540W) | < 2 min | 52-75 | 2-Arylindoles | [5] |
When to Consider an Alternative Synthesis
While the strategies outlined above can significantly improve the regioselectivity of the Bischler-Möhlau synthesis, there will be substrate combinations that remain recalcitrant. In such cases, a more rational approach is to select a synthesis method that offers inherent regiocontrol.
-
For Unambiguous Synthesis of 2-Arylindoles:
-
Larock Indole Synthesis: A powerful palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne. The regioselectivity is generally high, with the larger alkyne substituent ending up at the C2 position.[7]
-
Fischer Indole Synthesis: Reacting a phenylhydrazine with an aryl methyl ketone (e.g., acetophenone) will reliably produce a 2-arylindole.[8]
-
-
For Unambiguous Synthesis of 3-Arylindoles:
-
Palladium-Catalyzed C-H Arylation: Modern methods allow for the direct arylation of the C3 position of an existing indole core.
-
Friedel-Crafts Acylation/Reduction: Acylation of indole at the C3 position followed by reduction of the ketone offers a two-step but highly regioselective route.[6]
-
By understanding the mechanistic dichotomy of the Bischler-Möhlau synthesis and systematically applying the troubleshooting strategies detailed in this guide, you can gain significant control over the regiochemical outcome of your reactions.
References
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). BenchChem.
- A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. (2025). BenchChem.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). MDPI.
- Bischler–Möhlau indole synthesis. Wikipedia.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025).
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl
- Practical Methodologies for the Synthesis of Indoles. (2006).
- Bischler–Möhlau indole synthesis. Wikipedia.
- A Comparative Guide to Indole Synthesis: An Analysis of Key Cycliz
- N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC.
- A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions. (2014).
- A Simple, Effective, Green Method for the Regioselective 3-Acyl
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PMC.
- Bischler–Möhlau indole synthesis | 5 Publications | 202 Cit
- Indole synthesis: a review and proposed classific
- Technical Support Center: Regioselective Synthesis of Substituted Indole Deriv
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.
- Möhlau‐Bischler indole synthesis. | Download Scientific Diagram.
- An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. (2015). CSIRO Publishing.
- (PDF) Bischler Indole Synthesis. (2019).
- 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. University of Illinois Chicago.
- Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
- Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis | Request PDF.
- Substituent effect on electronic absorption and biological properties of Schiff bases derived
Sources
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
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- 8. pubs.acs.org [pubs.acs.org]
Stability issues of 6-Methoxy-1H-indole-2-carbonitrile in storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Methoxy-1H-indole-2-carbonitrile. Understanding and mitigating stability issues are critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document offers field-proven insights and practical troubleshooting advice to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Methoxy-1H-indole-2-carbonitrile?
To ensure maximum stability and prevent degradation, 6-Methoxy-1H-indole-2-carbonitrile should be stored under the following conditions:
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[1] For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: The indole ring system is susceptible to oxidation.[2] Therefore, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Light: Indole derivatives can be light-sensitive.[3] Always store the compound in a light-resistant container, such as an amber vial.
-
Moisture: The compound should be kept in a dry, sealed container to prevent hydrolysis and other moisture-related degradation.[1]
Q2: What are the primary causes of degradation for this compound?
The main factors that can lead to the degradation of 6-Methoxy-1H-indole-2-carbonitrile are:
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, particularly in the presence of air and light.[2] This can lead to the formation of various oxidation products, including oxindole derivatives.
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions that degrade the compound.[2]
-
Extreme pH: Strongly acidic or basic conditions can catalyze the degradation of the indole ring.[2]
Q3: How can I visually assess if my sample of 6-Methoxy-1H-indole-2-carbonitrile has degraded?
While analytical methods are required for a definitive assessment, visual inspection can provide initial clues of degradation. Look for:
-
Color Change: A noticeable change from its typical appearance (e.g., white or pale yellow solid) to a darker color, such as brown or black, can indicate oxidation.
-
Reduced Solubility: Degraded material may exhibit decreased solubility in solvents where it was previously fully soluble.
-
Clumping or Change in Texture: This can be a sign of moisture absorption or degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
-
Symptom: When analyzing a sample of 6-Methoxy-1H-indole-2-carbonitrile that has been stored for some time or is in a stock solution, you observe new, unexpected peaks in your chromatogram that were not present in a freshly prepared sample.
-
Possible Causes:
-
Oxidative Degradation: The indole ring may have been oxidized, leading to the formation of oxindole derivatives or other oxidation byproducts.[2] The electron-donating methoxy group can enhance the susceptibility of the indole ring to oxidation.[4]
-
Photodegradation: If the stock solution was not protected from light, photodegradation could have occurred.[2]
-
Acid- or Base-Catalyzed Degradation: If the compound was dissolved in a strongly acidic or basic solvent, this could have induced degradation.[2]
-
-
Troubleshooting & Optimization:
-
Confirm the Identity of the New Peaks: If possible, use mass spectrometry (LC-MS) to determine the mass of the impurity peaks. An increase of 16 amu could suggest the formation of an oxidation product (addition of an oxygen atom).
-
Analyze a Fresh Standard: Prepare a solution from a fresh, unopened vial of the compound and analyze it using the same method to confirm that the new peaks are not artifacts of the analytical system.
-
Optimize Solution Storage: Prepare stock solutions in high-purity, degassed solvents. Store stock solutions at -20°C or -80°C in amber vials and use them within a short period.
-
Evaluate Solvent Stability: If you suspect solvent-induced degradation, perform a small-scale stability study by dissolving the compound in the solvent and analyzing it at different time points.
-
Issue 2: Inconsistent or Diminished Activity in Biological Assays
-
Symptom: You observe high variability in your experimental results between replicates, or the compound shows lower-than-expected potency in a biological assay.
-
Possible Causes:
-
Degradation in Assay Medium: The compound may be unstable under the conditions of your biological assay (e.g., temperature, pH, presence of reactive species in the medium).
-
Use of Degraded Stock Solutions: The stock solution used for the assay may have degraded during storage.
-
-
Troubleshooting & Optimization:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a stable, solid sample or a freshly prepared stock solution immediately before each experiment.
-
Assess Stability in Assay Medium: Perform a stability study of 6-Methoxy-1H-indole-2-carbonitrile in your specific assay medium. Incubate the compound in the medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂) and analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.
-
Include a Positive Control: Use a known stable compound with a similar mechanism of action as a positive control to ensure the assay itself is performing as expected.
-
Recommended Protocols
Protocol 1: HPLC Method for Purity Assessment of 6-Methoxy-1H-indole-2-carbonitrile
This reverse-phase HPLC (RP-HPLC) method can be used to assess the purity of your compound and detect the presence of degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the compound in acetonitrile or methanol to a concentration of 1 mg/mL.
Note: This is a general method and may require optimization for your specific HPLC system.
Visualizations
Caption: Key storage parameters to mitigate degradation pathways.
Sources
Technical Support Center: Troubleshooting & Purification Guide for 6-Methoxy-1H-indole-2-carbonitrile
Welcome to the Technical Support Center for indole derivative synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with 6-Methoxy-1H-indole-2-carbonitrile .
Synthesizing functionalized 2-cyanoindoles often involves routes such as the dehydration of 6-methoxyindole-2-carboxamide using phosphorus oxychloride (POCl₃)[1], palladium-catalyzed synthesis from 2-gem-dihalovinylanilines (Fang-Lautens synthesis)[2], or the Hemetsberger indole synthesis[3]. Regardless of the route, the electron-rich nature of the indole core makes it highly susceptible to side reactions, resulting in complex crude mixtures[4].
This guide provides mechanistic insights, self-validating protocols, and step-by-step Standard Operating Procedures (SOPs) to isolate your target compound with >98% purity.
Part 1: Quantitative & Qualitative Impurity Profiling
Before troubleshooting, you must understand the physical and chemical nature of the impurities in your crude mixture. Table 1 summarizes the most common contaminants encountered during the isolation of 6-methoxy-1H-indole-2-carbonitrile.
Table 1: Common Impurities in Crude 6-Methoxy-1H-indole-2-carbonitrile
| Impurity Type | Origin / Causality | Physical State | Rf Value (Hexanes:EtOAc 3:1) | Primary Removal Strategy |
| Unreacted Amide | Incomplete dehydration (POCl₃ route)[1]. | White/Off-white powder | ~0.10 (Highly polar) | Aqueous alkaline wash / Column chromatography |
| Tarry Polymers | Acid-catalyzed oligomerization at the nucleophilic C3 position[4]. | Black/Brown viscous oil | Baseline (Streaking) | Activated carbon treatment / Silica plug |
| Regioisomers | Non-selective cyclization (e.g., 4-methoxy isomer). | Off-white solid | ~0.45 (Co-elutes) | Optimized gradient chromatography / Recrystallization |
| Metal Residues | Palladium/Copper catalysts from cross-coupling routes[5]. | Dark particulates | N/A | Metal scavengers (e.g., QuadraSil) / Filtration |
Part 2: Experimental Workflows & Logical Relationships
Synthetic workflow and origin of common impurities during amide dehydration.
Step-by-step purification decision tree for crude indole-2-carbonitrile.
Part 3: Troubleshooting FAQs
Q1: Why is my crude product a black, tarry substance instead of a crystalline solid? Causality: Indoles are highly electron-rich heterocycles. The C3 position is particularly nucleophilic. During synthesis (e.g., dehydration using POCl₃[1] or acidic Fischer indole conditions[4]), exposure to strong acids at elevated temperatures causes electrophilic aromatic substitution between indole molecules, leading to rapid oligomerization and "tar" formation. Self-Validating Protocol: Quench the reaction strictly at 0 °C into a vigorously stirred saturated NaHCO₃ solution. Validation: Use pH paper to ensure the aqueous phase remains strictly at pH > 7 before extracting into the organic phase. If the pH drops below 7, tar formation will accelerate during solvent evaporation.
Q2: How do I separate unreacted 6-methoxyindole-2-carboxamide from the target nitrile? Causality: The amide precursor possesses strong hydrogen-bond donating (NH₂) and accepting (C=O) capabilities, making it significantly more polar than the target nitrile, which only has the indole NH. Self-Validating Protocol: Do not rely on standard Hexanes/EtOAc gradients, which often cause amides to streak. Instead, use a ternary solvent system of Hexanes–EtOAc–DCM (17:2:1, v:v:v) which has been literature-validated specifically for 2-cyanoindoles[2]. Validation: Perform a 2D-TLC co-spotting the crude mixture against pure starting material. The amide will remain near the baseline, while the nitrile will elute as a tight spot with an Rf of ~0.4.
Q3: My NMR shows a methoxy peak, but the aromatic region is messy. How do I verify the purity and identity of 6-methoxy-1H-indole-2-carbonitrile? Causality: Regioisomers (like 4-methoxy or 7-methoxy derivatives) often co-elute and share similar functional groups, complicating ¹H NMR interpretation. Self-Validating Protocol: Rely on specific, benchmarked chemical shifts for validation. Pure 6-methoxy-1H-indole-2-carbonitrile exhibits a distinct singlet for the methoxy group at δ 3.86 ppm (in CDCl₃) and an indole NH broad singlet at δ 8.67 ppm[2]. The C3 proton should appear as a distinct singlet at δ 7.14 ppm[2]. Validation: If additional singlets appear in the 3.8–4.0 ppm range, regioisomeric impurities are present, and you must proceed to the recrystallization SOP.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Pre-Chromatography Cleanup (Silica Plug & Charcoal)
Use this protocol if your crude product is a dark, tarry oil[4]. Loading tar directly onto a chromatography column will ruin the separation resolution.
-
Dissolution: Dissolve the crude tar in a minimal amount of Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove residual acids.
-
Decolorization: Add 10% w/w activated carbon (Darco) to the organic layer. Stir at room temperature for 30 minutes. The porous carbon matrix traps high-molecular-weight polymeric impurities.
-
Filtration: Filter the suspension through a 1-inch pad of Celite. Wash the pad with an additional 20 mL of EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a yellow/brown solid, which is now safe for column chromatography.
SOP 2: High-Resolution Flash Column Chromatography
Use this protocol to separate the nitrile from unreacted amides or starting materials[2].
-
Column Preparation: Pack a silica gel column using Hexanes.
-
Loading: Dry-load the crude solid onto a small amount of silica gel (1:2 w/w ratio) and carefully layer it on top of the column bed.
-
Elution: Elute using an isocratic mobile phase of Hexanes–EtOAc–DCM (17:2:1, v:v:v)[2]. The addition of DCM prevents the tailing of polar impurities while maintaining the mobility of the nitrile.
-
Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm).
-
Validation: Pool fractions containing the product (Rf ~0.4) and concentrate. Confirm the absence of the amide baseline spot via TLC.
SOP 3: Recrystallization for Regioisomer Removal
Use this protocol if NMR indicates the presence of closely eluting regioisomers (e.g., 4-methoxyindole-2-carbonitrile)[4].
-
Solvent Selection: Place the semi-pure solid in a round-bottom flask. Add a mixed solvent system of Methanol and Water (approx. 3:1 ratio)[4].
-
Heating: Heat the suspension to reflux until the solid completely dissolves.
-
Cooling: Allow the solution to cool to room temperature slowly over 2 hours. Do not disturb the flask. The 6-methoxy isomer will preferentially crystallize due to its specific lattice packing energy.
-
Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes. Filter the crystals using a Büchner funnel and wash with ice-cold water.
-
Validation: Dry the crystals under high vacuum and run a ¹H NMR to confirm the disappearance of off-target methoxy singlets.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. osti.gov [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Indole Synthesis: A Technical Support Guide for When the Fischer Synthesis Fails
The indole scaffold is a cornerstone in modern drug discovery and natural product synthesis. While the Fischer indole synthesis has long been a workhorse for constructing this privileged heterocycle, its limitations can often lead to frustrating experimental roadblocks. This technical support guide is designed for researchers, scientists, and drug development professionals who have encountered challenges with the Fischer synthesis. Here, we provide in-depth troubleshooting for common failure modes and present a comprehensive overview of robust, alternative synthetic routes, complete with mechanistic insights and detailed experimental protocols.
Part 1: Troubleshooting the Fischer Indole Synthesis
This section addresses common issues encountered during the Fischer indole synthesis in a practical question-and-answer format.
Q1: My reaction is not producing any of the desired indole, or the yield is extremely low. What are the primary causes?
A1: Low to non-existent yields in a Fischer indole synthesis can stem from several factors. A primary culprit is often the stability of the key phenylhydrazone intermediate under the acidic reaction conditions.[1] One of the most critical issues is a competing N-N bond cleavage pathway. This side reaction is particularly prevalent when the carbonyl component bears electron-donating groups, which can stabilize a cationic intermediate that favors fragmentation over the desired[2][2]-sigmatropic rearrangement.[3][4][5]
Other common causes include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are crucial. An acid that is too weak may not facilitate the necessary tautomerization and rearrangement, while an overly strong acid can lead to degradation of the starting materials or the product.[1]
-
Suboptimal Temperature: The reaction often requires elevated temperatures, but excessive heat can promote decomposition and polymerization.[1]
-
Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can significantly hinder the reaction.[1]
-
Unfavorable Substrates: Hydrazones derived from certain aldehydes, like acetaldehyde, are known to fail in this reaction.[1]
Q2: I am observing multiple spots on my TLC plate, and purification is proving difficult. What are the likely side products?
A2: The formation of multiple products is a common challenge. Besides unreacted starting materials, you may be observing:
-
Regioisomers: When using unsymmetrical ketones, two different enamine tautomers can form, leading to a mixture of indole regioisomers.
-
Products of N-N Bond Cleavage: As mentioned, this is a significant side reaction that can generate aniline and other fragmentation products.[3][4]
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of enolizable aldehydes or ketones.[1]
-
Polymerization/Degradation Products: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric materials.[1]
Q3: My starting material has an electron-rich aniline ring. Why is the reaction failing?
A3: While it may seem counterintuitive, electron-donating groups on the aniline ring can sometimes be problematic. While they can accelerate the initial hydrazone formation, they can also increase the propensity for side reactions, including oxidative degradation and polymerization under the strong acidic conditions often employed.
Part 2: A Guide to Alternative Indole Syntheses
When troubleshooting the Fischer indole synthesis proves fruitless, a change in synthetic strategy is often the most efficient path forward. This section details several powerful alternatives, outlining their mechanisms, ideal applications, and step-by-step protocols.
Decision-Making Workflow for Selecting an Alternative Synthesis
Caption: A decision tree to guide the selection of an alternative indole synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classic method that constructs 2-aryl-indoles from α-bromo-acetophenones and an excess of an aniline. While historically plagued by harsh conditions and low yields, modern variations, including the use of microwave irradiation, have significantly improved its practicality.
Mechanism of the Bischler-Möhlau Indole Synthesis
Caption: The reaction pathway of the Bischler-Möhlau indole synthesis.
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol is adapted from modern procedures that utilize microwave irradiation to improve reaction times and yields.
-
Reactant Preparation: In a microwave-safe vessel, combine the desired aniline (2 equivalents) and the α-bromo-acetophenone (1 equivalent).
-
Microwave Irradiation: Add a few drops of dimethylformamide (DMF) to the mixture. Irradiate the mixture in a microwave reactor at 600 W for 1 minute.
-
Work-up and Purification: After cooling, the crude product is purified by column chromatography on silica gel to afford the 2-arylindole.
Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles or substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate.[6] This multi-step process involves a condensation followed by a reductive cyclization.
Mechanism of the Reissert Indole Synthesis
Caption: The reaction pathway of the Reissert indole synthesis.
Experimental Protocol: Reissert Indole Synthesis
This protocol is a generalized procedure for the Reissert synthesis.
-
Condensation: To a solution of potassium ethoxide in absolute ethanol, add the ortho-nitrotoluene, followed by the dropwise addition of diethyl oxalate at a controlled temperature. Stir the reaction mixture for several hours. The resulting potassium salt of ethyl o-nitrophenylpyruvate is collected by filtration.
-
Reductive Cyclization: Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and ethanol. Add a reducing agent, such as zinc dust, portion-wise while maintaining a controlled temperature.
-
Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. The crude indole-2-carboxylic acid can be purified by recrystallization.
-
Decarboxylation (Optional): Heat the indole-2-carboxylic acid above its melting point to induce decarboxylation and obtain the parent indole.
Gassman Indole Synthesis
The Gassman synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent.[7] A key feature of this reaction is the formation of a 3-thiomethylindole, which can be subsequently removed if desired.
Mechanism of the Gassman Indole Synthesis
Caption: The reaction pathway of the Gassman indole synthesis.
Experimental Protocol: Gassman Indole Synthesis
This is a one-pot procedure, and none of the intermediates are typically isolated.[7]
-
N-Chlorination: Dissolve the aniline in a suitable solvent (e.g., CH₂Cl₂) and cool to -78 °C. Add tert-butyl hypochlorite dropwise.
-
Sulfonium Salt Formation: To the cold solution of the N-chloroaniline, add the keto-thioether.
-
Ylide Formation and Rearrangement: Add a base, such as triethylamine, and allow the reaction to warm to room temperature.
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The crude 3-thiomethylindole is then purified by column chromatography. The thiomethyl group can be removed using Raney nickel if the 3-unsubstituted indole is desired.[7]
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8] This reaction is particularly valuable as the synthesis of 7-substituted indoles is often challenging with other methods.[8][9]
Mechanism of the Bartoli Indole Synthesis
Caption: The reaction pathway of the Bartoli indole synthesis.
Experimental Protocol: Bartoli Indole Synthesis
This protocol is adapted from the general procedure for the Bartoli synthesis.[10]
-
Reaction Setup: Dissolve the ortho-substituted nitroarene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Addition: Cool the solution to -40 °C. Slowly add the vinyl Grignard reagent (3 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at -20 °C for several hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Larock Indole Synthesis
The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[11] This method offers excellent functional group tolerance and high regioselectivity.[12][13]
Mechanism of the Larock Indole Synthesis
Caption: The catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Larock Indole Synthesis
This is a general procedure for the Larock indole synthesis.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the ortho-iodoaniline (1 equivalent), the disubstituted alkyne (2-5 equivalents), a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).
-
Reaction: Add a suitable solvent (e.g., DMF) and heat the mixture to the required temperature (often around 100 °C). Stir the reaction until completion, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for the direct preparation of 5-hydroxyindoles from the condensation of a benzoquinone and a β-aminocrotonic ester.[14][15]
Mechanism of the Nenitzescu Indole Synthesis
Caption: The reaction pathway of the Nenitzescu indole synthesis.
Experimental Protocol: Nenitzescu Indole Synthesis
This is a general procedure for the Nenitzescu indole synthesis.
-
Reaction Setup: Dissolve the benzoquinone in a suitable solvent (e.g., acetone).
-
Addition of Enamine: Add the β-aminocrotonic ester to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the 5-hydroxyindole derivative.
Part 3: Comparative Summary of Alternative Indole Syntheses
The following table provides a comparative overview of the key features of the alternative indole syntheses discussed.
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Bischler-Möhlau | α-Halo-acetophenones, Anilines | Excess aniline, optional microwave | Access to 2-arylindoles. | Harsh conditions (classical), often low yields, limited scope.[16] |
| Reissert | o-Nitrotoluenes, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Good for specific substitution patterns, provides indole-2-carboxylic acids. | Multi-step process, can have harsh conditions.[17] |
| Gassman | Anilines, Keto-thioethers | t-BuOCl, Base (e.g., Et₃N) | One-pot synthesis, good for substituted indoles. | Electron-rich anilines may fail, requires subsequent desulfurization. |
| Bartoli | o-Substituted nitroarenes, Vinyl Grignard reagents | Vinyl Grignard reagent | Excellent for 7-substituted indoles, flexible.[8][9] | Requires ortho-substitution on the nitroarene, sensitive Grignard reagents.[9] |
| Larock | o-Haloanilines, Disubstituted alkynes | Palladium catalyst, Base | High functional group tolerance, excellent regioselectivity, mild conditions.[11][12] | Requires expensive palladium catalyst, sensitive to ligand choice.[18] |
| Nenitzescu | Benzoquinones, β-Aminocrotonic esters | Acid or heat | Direct synthesis of 5-hydroxyindoles. | Can have low yields, potential for side reactions.[19] |
References
-
Applications of Bartoli indole synthesis. Chemical Society Reviews. (2014). Available at: [Link]
-
Applications of Bartoli indole synthesis. Chemical Society Reviews. (2014). Available at: [Link]
- Taber, D. F. & Tirunahari, P. K.
- Bartoli, G. Bartoli Indole Synthesis. Bentham Science Publishers. (2005).
- The Bartoli Indole Synthesis. Synfacts17, 0187 (2021).
- Humphrey, G. R. & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews106, 2875–2911 (2006).
- Gribble, G. W. Gassman Indole Synthesis. in Indole Ring Synthesis: From Natural Products to Drug Discovery 116–120 (John Wiley & Sons, Ltd, 2016).
- A Comparative Guide to Indole Synthesis: An Analysis of Key Cycliz
- Gassman, P. G., van Bergen, T. J., Gilbert, D. P. & Cue, B. W. General method for the synthesis of indoles. Journal of the American Chemical Society96, 5495–5508 (1974).
- Larock, R. C. Larock indole synthesis. Wikipedia. (2023).
- A Comparative Guide to Indole Synthesis: An Analysis of Key Cycliz
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
- Recent advances in the synthesis of indoles and their applic
- Yoo, E. J., Bae, H. Y. & Cho, S. H. Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society133, 5431–5437 (2011).
-
Nenitzescu Indole Synthesis. Name Reaction. Available at: [Link]
- Yoo, E. J., Bae, H. Y. & Cho, S. H.
- Bischler–Möhlau indole synthesis. Wikipedia. (2023).
- Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review.
- Synthesis of Indoles Through Larock Annul
- Atroposelective Nenitzescu Indole Synthesis.
- Bischler–Möhlau indole synthesis.
- Nenitzescu indole synthesis. Wikipedia. (2023).
- Gassman, P. G. et al. General method for the synthesis of indoles. Journal of the American Chemical Society96, 5495–5508 (1974).
- The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society100, 100994 (2023).
-
Nenitzescu Indole Synthesis. SynArchive. Available at: [Link]
- 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. (2019).
- A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Indian Chemical Society. (2020).
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi
- Bischler–Möhlau indole synthesis. SciSpace.
- Troubleshooting common issues in Fischer indole synthesis
- Reissert indole synthesis. Wikipedia. (2023).
- Problems with Fischer indole synthesis. Reddit. (2021).
-
Gassman indole synthesis. SynArchive. Available at: [Link]
- Reissert Indole Synthesis. Cambridge University Press.
- Yoo, E. J., Bae, H. Y. & Cho, S. H.
- Indole Synthesis from an Alkynyl-Containing Conjugated System: Substrate Scope and Application in Total Synthesis. PubMed. (2025).
- Gassman Synthesis of Indole Mechanism. YouTube. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Indole synthesis [organic-chemistry.org]
- 13. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. revistadechimie.ro [revistadechimie.ro]
Technical Support Center: Column Chromatography Purification of Indole-2-Carbonitriles
Welcome to the Technical Support Center. Purifying indole-2-carbonitriles via normal-phase column chromatography presents unique challenges. The C2-cyano group exerts a strong electron-withdrawing inductive effect, which significantly increases the acidity of the N1-proton compared to a standard indole core. This specific electronic environment causes strong hydrogen-bond donating interactions with the acidic silanol groups (-SiOH) of standard silica gel, frequently resulting in peak tailing, poor resolution, and irreversible adsorption.
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation of your target compounds.
Decision Matrix for Chromatographic Conditions
Before packing your column, analyze the structural features of your specific indole-2-carbonitrile to select the appropriate mobile phase additives.
Decision tree for selecting mobile phase additives based on indole structure.
Frequently Asked Questions (FAQs)
Q1: My N-unprotected indole-2-carbonitrile is severely streaking on the TLC plate and co-eluting with impurities. How do I resolve this? Answer: Streaking is caused by the continuous, non-uniform partitioning of the acidic N-H proton with the stationary phase silanols. To resolve this, you must mask the silanol activity. Incorporate a basic modifier, such as 1–3% triethylamine (Et3N), into your mobile phase[1]. The Et3N preferentially binds to the acidic silanol sites, deactivating the silica and allowing the indole to elute as a tight band.
Q2: What is the optimal baseline solvent system for purifying these compounds? Answer: For most standard 1H-indole-2-carbonitriles, a binary gradient of Petroleum Ether (or Hexanes) and Ethyl Acetate is the industry standard. A ratio of 80:20 (Petroleum Ether:EtOAc) typically yields an optimal Retention Factor ( Rf ) of ~0.3[2]. For highly conjugated or planar derivatives (e.g., benzo[g]indole-2-carbonitriles), a ternary solvent system such as Hexanes/EtOAc/DCM (e.g., 17:2:1 v/v/v) is highly effective[3]. The addition of Dichloromethane (DCM) modulates the dielectric constant of the eluent, improving the solubility of rigid aromatic systems without drastically increasing overall polarity.
Q3: My crude mixture has poor solubility in the starting eluent, causing it to crash out at the top of the column. What is the workaround? Answer: Indole-2-carbonitriles often exhibit high crystal lattice energy and poor solubility in non-polar hydrocarbon solvents. Attempting a wet load will result in a concentrated band precipitating on the column head, ruining the separation geometry. The solution is to implement the Dry-Loading Technique , which disperses the compound over a high surface area before elution begins.
Troubleshooting Guide: Quantitative Parameters & Solutions
| Observed Issue | Mechanistic Cause | Recommended Intervention | Target Metric |
| Severe Tailing / Streaking | N-H hydrogen bonding with acidic silanols on the stationary phase. | Add 1–3% Et3N to the mobile phase to cap silanols[1]. | Peak width reduction; Rf ~0.3 |
| Poor Solubility on Column Head | High crystal lattice energy of planar, conjugated indoles. | Utilize the dry-loading technique with a volatile polar solvent. | 100% sample dissolution prior to loading |
| Co-elution with Starting Material | Similar dipole moments between the unreacted indole and the carbonitrile product. | Use a ternary solvent system (e.g., Hexanes/EtOAc/DCM 18:1:1)[3]. | ΔRf≥0.1 |
| Compound Degradation | Acid-catalyzed decomposition or oxidation on active silica. | Deactivate silica prior to loading or switch to neutral Alumina[1]. | >95% mass recovery |
Experimental Protocols
Protocol 1: Preparation and Execution of a Triethylamine-Deactivated Silica Column
This protocol ensures that acid-sensitive or strongly hydrogen-bonding indoles do not degrade or streak during purification.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your target mobile phase (e.g., 80:20 Hexanes:EtOAc) and add 1–3% (v/v) Triethylamine (Et3N)[1]. Mix thoroughly.
-
Slurry Packing: In a separate Erlenmeyer flask, create a slurry of Silica Gel 60 using the Et3N-modified solvent. Pour the slurry into the column and allow it to settle under gentle air pressure.
-
Column Flushing: Flush the packed column with at least 1 to 2 full Column Volumes (CV) of the modified solvent. Causality: This ensures that the Et3N fully saturates and caps the active silanol sites throughout the entire length of the column.
-
Equilibration: (Optional) If your compound is sensitive to basic conditions, you can flush the column with 1 CV of standard (Et3N-free) solvent prior to loading. The silica will remain deactivated.
-
Self-Validation Step: Before committing the entire batch, spot the crude mixture on a TLC plate that has been pre-run with the Et3N-modified solvent. Run the plate in two dimensions (2D TLC). If the compound appears as a single, tight, non-streaking spot in both dimensions, the silica is sufficiently deactivated and the column is ready for loading.
Protocol 2: Self-Validating Dry-Loading Procedure
Use this method when your indole-2-carbonitrile is insoluble in the starting mobile phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a minimum volume of a highly polar, volatile solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetone).
-
Adsorption: Add dry Silica Gel 60 to the flask. The mass of the silica should be 2 to 3 times the mass of your crude product.
-
Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a dry powder is formed.
-
Self-Validation Step: Inspect the powder. It must be completely free-flowing and devoid of clumps. Causality: Clumps indicate residual polar solvent. If loaded with residual solvent, the polar microenvironments will cause localized channeling and severe band broadening during elution. If clumps are present, continue drying under high vacuum.
-
Loading: Carefully pour the free-flowing powder evenly onto the flat surface of the packed column head. Top with a thin layer of clean sand to protect the bed from physical disruption during solvent addition.
Step-by-step workflow for preparing and executing a deactivated silica gel column.
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: PMC (National Institutes of Health) URL:2
-
Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines Source: Amazon AWS / Scholaris URL:3
-
Technical Support Center: Purification of Indole Derivatives by Column Chromatography Source: Benchchem URL:1
Sources
Validation & Comparative
Comparing the biological activity of indole vs azaindole analogs
As a Senior Application Scientist, I have structured this technical guide to move beyond superficial structural comparisons. Instead, we will examine the thermodynamic, pharmacokinetic, and mechanistic causality that dictates why scaffold hopping from an indole to an azaindole—specifically 7-azaindole—is a highly effective and widely adopted strategy in modern drug design.
This guide provides an objective comparison of their biological activities, supported by quantitative data and self-validating experimental workflows.
The Bioisosteric Rationale: Indole vs. 7-Azaindole
The indole ring is a ubiquitous privileged scaffold in medicinal chemistry. However, optimizing indole-based leads often encounters significant developmental hurdles, primarily poor aqueous solubility and rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.
Scaffold hopping to azaindoles (1H-pyrrolo[2,3-b]pyridine) serves as a bioisosteric replacement strategy that fundamentally alters the physicochemical profile of the molecule [[1]](). The strategic introduction of a nitrogen atom into the benzene ring yields two primary pharmacokinetic advantages:
-
Enhanced Solvation Thermodynamics: The additional basic nitrogen reduces the overall lipophilicity (Log P) and increases the total polar surface area (tPSA) 1. Consequently, azaindoles uniformly display enhanced aqueous solubility compared to their parent indoles, often by more than 25-fold 2.
-
Metabolic Shielding: Indoles are typically oxidized at the electron-rich C2 and C3 positions, leading to rapid systemic clearance. In contrast, the electron-deficient nature of the pyridine ring in azaindoles makes the scaffold highly resistant to oxidative metabolism by CYP450 enzymes, significantly extending the in vitro half-life in human liver microsomes (HLM) 34.
Quantitative Data Comparison
| Parameter | Indole Prototype | 7-Azaindole Bioisostere | Mechanistic Causality |
| Aqueous Solubility | ~15 - 20 μg/mL | 419 - 936 μg/mL | Nitrogen insertion lowers LogP and increases tPSA, enhancing hydrogen bonding with water 2. |
| Metabolic Stability (HLM t½) | < 15 min | 38.5 to > 100 min | The electron-deficient pyridine ring resists CYP450-mediated aromatization and oxidation [[2]]() 4. |
| Kinase Binding (IC50) | ~50 nM | ~1.3 nM (e.g., Pim-2) | Bidentate hydrogen bonding increases target residence time and overall binding affinity [[5]](). |
| Lipophilicity (Log P) | Higher | Lower | Reduced lipophilicity minimizes non-specific protein binding and potential off-target toxicity [[1]](). |
Structural Biology: The ATP-Competitive Advantage
In the realm of oncology and targeted therapies, 7-azaindole is celebrated as a premier ATP-competitive kinase hinge binder 65.
While an indole scaffold provides only a single hydrogen bond donor (the pyrrole N-H) to interact with the kinase hinge region, the 7-azaindole acts as a near-perfect structural mimic of the adenine ring of ATP [](). The pyrrole N-H acts as a hydrogen bond donor, while the pyridine N-7 acts as a hydrogen bond acceptor. This enables a bidentate hydrogen-bonding interaction with the backbone amides of the hinge region (typically interacting with the GK+1 and GK+3 residues) .
Caption: Logical mapping of bidentate vs. monodentate kinase hinge binding.
Validated Experimental Workflows
To ensure scientific integrity, the comparative data between indole and azaindole analogs must be generated using self-validating assay systems. Below are the definitive protocols for assessing both kinase inhibition and metabolic stability.
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol empirically validates the superiority of the bidentate 7-azaindole binder over the monodentate indole prototype by measuring the displacement of a fluorescent tracer from the kinase ATP pocket.
-
Step 1: Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and the appropriate TR-FRET tracer to 2X working concentrations.
-
Step 2: Compound Titration: Prepare a 10-point, 3-fold serial dilution of both the indole and 7-azaindole analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.
-
Step 3: Incubation: Add 5 µL of the 2X Kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration. Add 5 µL of the 2X Tracer/Europium-anti-tag antibody mix to initiate the competition.
-
Step 4: Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX), measuring emission at 615 nm (donor) and 665 nm (acceptor).
-
Validation Checkpoint (Self-Validating System): Include Staurosporine as a pan-kinase reference control. Causality: If Staurosporine fails to yield its historically established IC50 (~1-10 nM depending on the kinase), it indicates that the tracer concentration or enzyme activity is compromised, thereby invalidating the comparative data between your indole and azaindole analogs.
Protocol B: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay quantifies the resistance of the azaindole scaffold to CYP450-mediated oxidation compared to the parent indole.
Caption: Step-by-step workflow for HLM metabolic stability assessment.
-
Step 1: Master Mix Preparation: Thaw HLM on ice. Prepare a master mix containing 0.5 mg/mL HLM protein and 1 µM of the test compound (indole or azaindole) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Step 2: Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Step 3: Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Step 4: LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent drug. Calculate the intrinsic clearance (CLint) and half-life (t½) based on the log-linear decay of the compound over time.
-
Validation Checkpoint (Self-Validating System): Include Verapamil or Testosterone as high-clearance positive controls. Causality: If these controls do not degrade rapidly (t½ < 15 min), it definitively proves that the NADPH regenerating system is inactive or the microsomes have degraded, mandating a repeat of the assay.
References
-
National Institutes of Health (NIH) / PMC - Azaindole Therapeutic Agents. Available at: [Link]
-
MDPI - The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
-
MDPI - Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Available at: [Link]
-
J-Stage - 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-Based Tubulin Inhibitors
This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for various classes of indole-based tubulin polymerization inhibitors. We will dissect the critical structural motifs, explore their impact on biological activity, and provide the experimental context necessary for researchers in oncology and drug development.
Introduction: Tubulin as a Premier Oncology Target
Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to several cellular processes, most critically the formation of the mitotic spindle during cell division.[2] Interference with this delicate equilibrium, known as microtubule dynamics, leads to mitotic arrest and subsequent apoptosis, making tubulin a validated and highly successful target for cancer chemotherapy.[3][4]
Agents that interfere with microtubule dynamics are broadly classified based on their binding site on the tubulin dimer. While the vinca alkaloids and taxanes have led to clinically approved drugs, the colchicine binding site has emerged as a particularly attractive target for developing novel synthetic inhibitors.[5][6] Colchicine site inhibitors (CSIs) are often structurally simpler, less susceptible to multidrug resistance (MDR) mechanisms, and can exhibit potent vascular disrupting activity (VDA) in addition to their direct cytotoxic effects.[7][8]
Within the vast landscape of CSIs, the indole scaffold has proven to be a "privileged" structure, forming the core of numerous potent and selective tubulin inhibitors.[9][10][11] This guide will elucidate the key SAR principles governing the anti-tubulin activity of major indole-based classes, providing a comparative framework for future drug design and development.
The Indole Scaffold: Key Positions for Activity Modulation
The potency of indole-based tubulin inhibitors is exquisitely sensitive to the nature and position of substituents on the indole core. The general strategy involves using the indole as a scaffold to position two key aryl moieties in a specific spatial orientation that mimics the binding of colchicine. One aryl ring, typically a 3,4,5-trimethoxyphenyl (TMP) group, occupies the hydrophobic pocket that accommodates the trimethoxy A-ring of colchicine, while the second aryl ring explores other interactions within the binding site.
Below is a generalized structure highlighting the key positions for substitution that dictate the activity of these compounds.
Figure 1: General SAR hotspots on the indole nucleus for tubulin inhibitors.
Comparative SAR of Major Indole-Based Classes
Class I: 3-Aroylindoles
This class is characterized by a carbonyl linker at the C3-position connecting the indole scaffold to an aryl ring, often the potency-enhancing 3,4,5-trimethoxyphenyl (TMP) group.
-
C3-Aroyl Group: The TMP moiety is a consistent feature for high potency, effectively mimicking the A-ring of colchicine.[12]
-
Indole N1-Position: The N-H group is not essential for activity. Introduction of amide or carbamate functionalities at this position can be well-tolerated and used to modulate physicochemical properties like solubility.[12]
-
Indole C6-Position: A methoxy group at the C6 position is highly favorable for activity. For example, the potent inhibitor BPR0L075 features a C6-methoxy group.[12]
-
Carbonyl Linker: While the carbonyl group is important, it is not absolutely essential. Replacing it with a sulfide or ether linkage can, in some cases, improve potency.[12]
A prime example is BPR0L075 (1) , which demonstrates potent cytotoxicity and tubulin inhibition. Modifying its B-ring (the indole part) by replacing the C6-methoxy group with an N,N-dimethylamino group led to compound 13 , which retained high potency and showed a markedly improved physicochemical profile.[12]
Class II: 2-Aroylindoles
In this class, the key aroyl moiety is attached to the C2-position of the indole ring. These compounds represent a simple yet potent class of synthetic tubulin inhibitors.[13][14]
-
C2-Aroyl Group: Similar to 3-aroylindoles, phenyl, 3-fluorophenyl, and 3-methoxyphenyl groups at this position confer high cytotoxicity.[13]
-
Indole C5-Position: A methoxy group at the C5-position is a critical determinant of activity. The lead compound D-64131 (2) features this substitution and exhibits mean IC50 values in the nanomolar range against a wide panel of tumor cells.[15]
-
Key Advantage: A significant feature of this class is that they are often not substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[15]
Class III: Arylthioindoles (ATIs)
Arylthioindoles are a potent class of inhibitors where a sulfur atom bridges the indole C3-position to an aryl group.[16]
-
C3-Arylthio Group: The 3-(3,4,5-trimethoxyphenyl)thio group is vastly superior to a simple 3-phenylthio group, resulting in a nearly 6-fold increase in tubulin polymerization inhibition.[16] This underscores the importance of the TMP moiety for colchicine site binding.
-
C2-Ester Function: A small ester group, such as a methyl ester, at the C2-position is an essential structural feature for high activity in this class.[16]
-
Indole C5-Position: Halogen atoms (e.g., Chlorine) or small ether groups (e.g., methoxy, ethoxy) at the C5-position are well-tolerated and can lead to small increases in antiproliferative activity. However, bulkier ether groups or a hydroxyl group at this position reduce activity.[16]
Comparative Biological Data
The following table summarizes the reported biological activities of representative compounds from each class, allowing for a direct comparison of their potency.
| Compound ID | Class | C2-Substitution | C3-Substitution | Indole Substitution | Tubulin IC50 (µM) | Antiproliferative IC50 (MCF-7 cells) | Reference |
| BPR0L075 (1) | 3-Aroylindole | -H | 3,4,5-Trimethoxybenzoyl | 6-Methoxy | ~0.6 | 10 nM | [12] |
| D-64131 (2) | 2-Aroylindole | Phenylcarbonyl | -H | 5-Methoxy | ~0.2 | 62 nM (mean) | [13][15] |
| Compound 10 | Arylthioindole | -COOCH3 | 3,4,5-Trimethoxyphenylthio | -H | 2.6 µM | 34 nM | [16] |
| Compound 14 | Arylthioindole | -COOCH3 | 3,4,5-Trimethoxyphenylthio | 5-Chloro | 2.6 µM | >70 nM | [16] |
| Compound 24 | Arylthioindole | -COOCH3 | 3,4,5-Trimethoxyphenylthio | 5-Ethoxy | 2.1 µM | ~30 nM | [16] |
| OXi8006 | 2-Aryl-3-aroyl | 2-Methylphenyl | 3,4,5-Trimethoxybenzoyl | 6-Hydroxy | Potent | Low nM | [7][17] |
Note: IC50 values are approximate and gathered from different studies; they should be used for comparative purposes. The antiproliferative IC50 for D-64131 is the mean value across multiple cell lines.
Key Experimental Protocols
Validating the mechanism of action for novel tubulin inhibitors is a critical step. The following protocols outline two fundamental assays used in the field.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering or fluorescence of a reporter dye.
Principle: Pure tubulin in a polymerization-competent buffer will assemble into microtubules upon warming to 37°C. This assembly can be monitored spectrophotometrically. Inhibitors will prevent or reduce the rate and extent of this increase in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
G-PEM Buffer: Prepare General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
GTP Stock: Prepare a 100 mM stock solution of GTP in water and store at -20°C.
-
Tubulin: Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in G-PEM buffer to a final concentration of ~10 mg/mL. Keep on ice at all times.
-
-
Assay Setup:
-
Work in a pre-chilled 96-well plate on ice.
-
To each well, add G-PEM buffer containing 1 mM GTP.
-
Add the test compound (dissolved in DMSO, final DMSO concentration <1%) at various concentrations. Include wells for a positive control (e.g., Colchicine, Nocodazole) and a negative control (DMSO vehicle).
-
Add tubulin to each well to a final concentration of 3 mg/mL (or as optimized). Mix gently by pipetting.
-
-
Measurement:
-
Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
The inhibitory effect is calculated by comparing the maximum absorbance (Vmax) of the compound-treated samples to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the extent of tubulin polymerization by 50%.
-
Protocol: Immunofluorescence Microscopy of Microtubule Network
This cell-based assay provides visual confirmation of a compound's effect on the cellular microtubule architecture.
Principle: Cells are treated with the inhibitor, then fixed and permeabilized. The microtubule network is visualized by staining with a primary antibody specific for α-tubulin, followed by a fluorescently-labeled secondary antibody.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the test compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 for proliferation) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Aspirate the media and gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Look for disruption of the filamentous microtubule network, cell rounding, and mitotic arrest.
-
Standard Drug Discovery Workflow
The development of a novel indole-based tubulin inhibitor follows a logical, multi-stage workflow from initial concept to in vivo validation.
Figure 2: A typical workflow for the discovery and validation of indole-based tubulin inhibitors.
Conclusion and Future Perspectives
The indole nucleus remains a highly versatile and fruitful scaffold for the design of potent tubulin polymerization inhibitors that bind to the colchicine site. Structure-activity relationship studies have clearly defined the key pharmacophoric elements: an indole core, a C3- or C2-linked aryl group (ideally a TMP moiety), and potency-modulating substituents at the C5 or C6 positions.
Future efforts will likely focus on:
-
Improving Pharmacokinetics: Modifying the N1 position and other regions to enhance solubility, metabolic stability, and oral bioavailability.[12]
-
Overcoming Resistance: Designing novel scaffolds that evade known resistance mechanisms, a natural advantage of many non-natural product-based CSIs.[15]
-
Dual-Action Agents: Optimizing the vascular disrupting properties of these agents for a combined attack on tumor proliferation and its blood supply.[7][17]
-
Targeted Delivery: Conjugating these potent cytotoxic payloads to antibodies or other targeting moieties to create antibody-drug conjugates (ADCs) for enhanced tumor selectivity.[7]
By leveraging the well-established SAR of these core structures, medicinal chemists can continue to refine and develop next-generation indole-based tubulin inhibitors with improved therapeutic indices for the treatment of cancer.
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Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. [Link]
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Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University Electronic Thesis and Dissertations. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Center for Biotechnology Information (PMC). [Link]
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Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure−Activity Relationships and Molecular Modeling Studies. ACS Publications (Journal of Medicinal Chemistry). [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations (PDF). MDPI. [Link]
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Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. PubMed. [Link]
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Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. PubMed. [Link]
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Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. [Link]
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Synthesis, Modeling, and Biological Evaluation of Anti-Tubulin Indole-Substituted Furanones. ResearchGate. [Link]
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Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]
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Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. ResearchGate. [Link]
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Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. PubMed. [Link]
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X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. ACS Publications (Journal of Medicinal Chemistry). [Link]
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Center for Biotechnology Information (PMC). [Link]
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Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. ACS Publications (ACS Medicinal Chemistry Letters). [Link]
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Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. mediaTUM. [Link]
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Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Bentham Science. [Link]
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X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. PubMed. [Link]
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2-aroylindoles, a novel class of potent, orally active small molecule tubulin inhibitors. American Association for Cancer Research. [Link]
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Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. PubMed. [Link]
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Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. PubMed. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
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Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents. ACS Publications (Journal of Medicinal Chemistry). [Link]
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The Alchemist's Guide to the Indole Nucleus: A Comparative Analysis of Catalytic Efficacy
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] The efficient construction of this privileged heterocycle has been a subject of intense research for over a century, evolving from classical acid-catalyzed methods to sophisticated transition-metal-catalyzed transformations.[1][4] This guide provides a comparative analysis of the efficacy of different catalysts employed in key indole syntheses. We will dissect the nuances of catalyst selection, moving beyond a mere recitation of yields to explore the underlying mechanistic principles and practical considerations that govern reaction outcomes. Through a synthesis of literature-derived data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of indole synthesis and select the optimal catalytic system for their specific applications.
The Enduring Legacy and Modern Evolution of Indole Synthesis
Since its discovery in 1883, the Fischer indole synthesis has been a workhorse for the formation of the indole nucleus.[5][6][7] This classical method involves the acid-catalyzed cyclization of an arylhydrazone and remains a highly relevant and effective strategy.[5][6] However, the demand for greater functional group tolerance, milder reaction conditions, and access to complex substitution patterns has driven the development of modern, transition-metal-catalyzed approaches.[1][8][9] These contemporary methods, predominantly featuring palladium and copper, have revolutionized the field by enabling C-N and C-C bond formations that were previously challenging or impossible.[1][10][11]
This guide will compare catalysts within two major paradigms: the classical acid-catalyzed Fischer synthesis and the modern transition-metal-catalyzed cross-coupling and annulation strategies.
The Classical Approach: A Comparative Look at Acid Catalysts in the Fischer Indole Synthesis
The Fischer indole synthesis is fundamentally an acid-catalyzed process, proceeding through the cyclization of an arylhydrazone derived from a ketone or aldehyde.[7] The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency and yield.[5][6] Both Brønsted and Lewis acids are commonly employed, with their efficacy often depending on the specific substrate and desired reaction conditions.[6][12]
Mechanism and the Role of the Acid Catalyst
The accepted mechanism involves several key steps where the acid catalyst plays a crucial role:
-
Hydrazone Formation: The initial condensation of an arylhydrazine with a carbonyl compound is often acid-catalyzed.
-
Tautomerization: The resulting hydrazone tautomerizes to an ene-hydrazine intermediate.
-
[13][13]-Sigmatropic Rearrangement: The acid facilitates this key rearrangement to form a di-imine intermediate.[4][7]
-
Cyclization & Aromatization: The catalyst promotes the intramolecular cyclization and subsequent elimination of ammonia to yield the aromatic indole core.[4][7]
The Lewis acid coordinates to the nitrogen atoms, increasing the electrophilicity and promoting the key rearrangement and cyclization steps. Brønsted acids achieve a similar outcome through protonation.
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Cytotoxicity Comparison of Substituted Bis-Indole Compounds: A Comprehensive Guide for Drug Discovery
Bis(indolyl)methanes (BIMs) and their derivatives represent a highly significant class of pharmacologically active scaffolds in modern oncology[1]. As synthetic analogs of naturally occurring bisindole alkaloids, substituted BIMs have demonstrated remarkable antiproliferative properties against a wide array of human cancer cell lines[2]. This application guide provides an objective, data-driven comparison of how different structural substituents (e.g., methoxy, heterocyclic, polyaromatic, and oxadiazole groups) influence the cytotoxic efficacy (IC50) of bis-indole compounds. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental workflows, this guide equips researchers with the authoritative grounding needed to optimize these scaffolds for targeted cancer therapies.
Mechanistic Basis of Bis-Indole Cytotoxicity
The cytotoxicity of bis-indole derivatives is not a function of generalized cellular poisoning; rather, it is driven by highly specific interactions with intracellular targets. The introduction of specific functional groups dictates the compound's primary mechanism of action:
-
Topoisomerase Inhibition: Certain bis-indoles exert their antiproliferative effects by inhibiting topoisomerase I, leading to severe DNA damage and the subsequent triggering of apoptosis[2].
-
Mitochondrial Accumulation: Polyaromatic substituted BIMs, such as specific triphenylamine derivatives, have been shown through fluorescence microscopy to selectively accumulate in the mitochondria of cancer cells. This accumulation disrupts the mitochondrial membrane potential, generating Reactive Oxygen Species (ROS) and triggering the caspase cascade[2].
-
Tubulin Polymerization Inhibition: Other derivatives, particularly oxadiazole-substituted bis-indoles, act as potent tubulin inhibitors, arresting the cell cycle at the G2/M phase and preventing cellular division[3].
Fig 1. Mechanistic pathways of substituted bis-indole cytotoxicity.
Comparative Cytotoxicity: The Impact of Substituents
The nature, position, and electron-donating/withdrawing characteristics of substituents on the bis-indole core drastically alter the IC50 values. For instance, 4 demonstrate highly selective potency against prostate cancer (DU-145) cell lines with IC50 values as low as 1.2 μM[4]. Conversely,3 show strong targeted efficacy against breast cancer (MCF-7)[3].
Below is a consolidated comparison of recent experimental data highlighting the performance of various substituted bis-indoles against their respective target cancer lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Substituted Bis-Indole Derivatives
| Compound Class / Substituent | Target Cancer Cell Line | IC50 (μM) | Key Mechanistic / SAR Insight |
| Bioglycerol-Catalyzed Indolemethane (1k) | DU-145 (Prostate) | 1.09 | Strong molecular docking fit into target active site pockets[5]. |
| Methoxy-Substituted Bis-indole | DU-145 (Prostate) | 1.20 - 5.00 | Position of methoxy group (C4, C5, C6) dictates target binding affinity[4]. |
| Triphenylamine BIM (2a) | HT-29 (Colon) | 3.93 | Accumulates in mitochondria; high selectivity index over healthy cells[2]. |
| Oxadiazole-Linked Bis-indole | MCF-7 (Breast) | 5.50 | Oxadiazole acts as a bioisosteric linker, enhancing tubulin inhibition[3]. |
| Heterocyclic Substituted BIM | HeLa (Cervical) | < 10.00 | High selectivity; mimics positive control 5-FU in specific assays[6]. |
Experimental Workflows & Self-Validating Protocols
To ensure high scientific integrity, experimental protocols must be reproducible and self-validating. The synthesis of substituted bis-indoles has evolved from harsh, low-yield conventional methods to highly efficient, 7[7].
Fig 2. Workflow for synthesis and in vitro cytotoxicity validation of bis-indoles.
Protocol A: Green Synthesis of Substituted Bis(indolyl)methanes
Causality of Choice: Traditional syntheses require toxic solvents and extended reaction times. Utilizing a polymer-supported dichlorophosphate (PEG-OPOCl2) or a bioglycerol-based carbon sulfonic acid catalyst enables solvent-free, room-temperature synthesis, achieving >90% yield in under 10 minutes[5][7].
-
Preparation: In a mortar, mix 2 equivalents of indole with 1 equivalent of the desired substituted aromatic/heterocyclic aldehyde.
-
Catalysis: Add the green catalyst (e.g., 0.1-0.5 mol% PEG-OPOCl2).
-
Self-Validation Step: The reaction progress must be continuously monitored via Thin-Layer Chromatography (TLC). A distinct shift in the Rf value from the starting materials confirms successful electrophilic substitution.
-
-
Reaction: Grind the mixture at room temperature for 5–10 minutes under solvent-free conditions.
-
Purification: Quench the reaction with water, extract with ethyl acetate, and recrystallize the crude product from ethanol. Confirm structural integrity using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS)[8].
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Causality of Choice: The MTT assay relies on the reduction of tetrazolium dye by metabolically active cells. This provides a direct, quantifiable measure of cell viability, allowing for the precise calculation of the IC50 value[6].
-
Cell Seeding: Seed the target cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Treat the cells with varying concentrations of the synthesized substituted bis-indole (e.g., 0.1, 1, 5, 10, 50, 100 μM) dissolved in DMSO. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced toxicity.
-
Incubation & Reagent Addition: Incubate the treated plates for 48-72 hours. Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours in the dark.
-
Solubilization & Reading: Discard the culture media, add 150 μL of DMSO to dissolve the resulting purple formazan crystals, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Conclusion
The substitution pattern on the bis-indole scaffold is the primary determinant of its cytotoxic profile. While polyaromatic and methoxy substitutions yield highly potent, low-micromolar IC50 values against specific cancer lines, the ultimate goal in drug development is optimizing the therapeutic window. Future functionalization must focus on maximizing cancer cell toxicity while preserving the viability of healthy somatic cells (e.g., MRC-5 fibroblasts)[2][5].
References
-
Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - NIH / PMC.[Link]
-
Indole As An Emerging Scaffold In Anticancer Drug Design - AIP Publishing.[Link]
-
Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes - Bentham Science. [Link]
-
Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - MDPI. [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles - DOI.[Link]
-
(PDF) Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-Glucuronidase anti-cancer... - ResearchGate. [Link]
-
Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - ACS Omega. [Link]
-
Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - Semantic Scholar. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. societachimica.it [societachimica.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Replicating the Synthesis of 6-Methoxy-1H-indole-2-carbonitrile: A Comparative Guide to Classical vs. Catalytic Methodologies
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
The 2-cyanoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and potent small-molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction[1]. Among these derivatives, 6-Methoxy-1H-indole-2-carbonitrile (CAS: 1415047-63-0) stands out due to the electron-donating methoxy group, which provides critical hydrogen-bonding interactions in target binding pockets[1].
As a Senior Application Scientist, I have evaluated multiple synthetic routes to this compound. This guide objectively compares the two most robust, field-proven methodologies: the Classical Primary Amide Dehydration and the Palladium-Catalyzed Fang-Lautens Synthesis . By understanding the mechanistic causality behind each protocol, researchers can select the optimal route based on their scale, budget, and functional group tolerance requirements.
Methodology A: Classical Dehydration of Indole-2-carboxamides
The traditional approach to synthesizing 6-Methoxy-1H-indole-2-carbonitrile relies on the dehydration of its corresponding primary amide precursor using Phosphorus Oxychloride ( POCl3 )[2].
Causality & Mechanistic Logic
POCl3 acts as a potent electrophile. The reaction initiates via a Vilsmeier-type activation, where the amide carbonyl oxygen attacks the phosphorus atom, displacing a chloride ion. This forms a highly reactive phosphorodichloridate intermediate. Subsequent deprotonation and elimination of the phosphorodichloridate leaving group yield the desired nitrile. The use of anhydrous chloroform ( CHCl3 ) as a solvent is critical; any moisture will prematurely hydrolyze the POCl3 , quenching the reaction and drastically reducing yields.
Caption: Mechanistic pathway of primary amide dehydration using POCl3 to yield the C2-carbonitrile.
Step-by-Step Protocol
-
Preparation: Suspend 6-Methoxy-1H-indole-2-carboxamide (1.0 equiv) in dry CHCl3 under an inert argon atmosphere.
-
Activation: Cool the reaction vessel to 0 °C. Add POCl3 (4.0 equiv) dropwise. Note: Dropwise addition controls the highly exothermic activation step.
-
Dehydration: Equip the flask with a reflux condenser and heat the mixture to reflux (~61 °C) for 3 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 80:20)[2].
-
Quenching: Cool the mixture to room temperature and pour it carefully over crushed ice. Causality: The ice bath absorbs the massive thermal energy released during the hydrolysis of excess POCl3 , preventing product degradation.
-
Neutralization & Extraction: Neutralize the aqueous phase with saturated aqueous NaHCO3 . Extract with CH2Cl2 (3x), dry the combined organic layers over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (petroleum ether/ethyl acetate 80:20) to afford the product as a yellow solid (Yield: ~77%)[2].
Methodology B: Palladium-Catalyzed Fang-Lautens Synthesis
For late-stage functionalization or when working with precursors sensitive to harsh electrophiles, the Fang-Lautens indole synthesis offers a modern, transition-metal-catalyzed alternative. This method constructs the indole core and installs the nitrile group simultaneously from 2-gem-dihalovinylanilines[3].
Causality & Mechanistic Logic
This tandem reaction relies on a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into the C−Br bond of the gem-dibromovinylaniline. A ligand exchange with a cyanide source (e.g., Zn(CN)2 ) facilitates cyanation. Finally, a base-mediated intramolecular Buchwald-Hartwig amination forms the C−N bond, followed by reductive elimination to release the 2-cyanoindole and regenerate the catalyst. The choice of a bidentate phosphine ligand is crucial, as it forces the intermediate into a cis-geometry, accelerating the challenging reductive elimination step.
Caption: Palladium-catalyzed tandem cyanation and intramolecular amination (Fang-Lautens).
Step-by-Step Protocol
-
Preparation: In an oven-dried Schlenk tube, combine 1-(2,2-dibromovinyl)-2-amino-4-methoxybenzene (1.0 equiv), Zn(CN)2 (0.6 equiv), and Na2CO3 (2.0 equiv).
-
Catalyst Loading: Add Pd(OAc)2 (5 mol%) and a suitable phosphine ligand (10 mol%). Evacuate and backfill the tube with Argon three times.
-
Reaction: Add degassed solvent (e.g., DMF). Seal the tube and heat to 100 °C for 12-16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite. Causality: Celite filtration removes the heterogeneous palladium black and insoluble zinc salts, preventing severe emulsions during the subsequent aqueous extraction.
-
Purification: Wash the filtrate with brine, dry over MgSO4 , concentrate, and purify via flash column chromatography (Hexanes/EtOAc/DCM 17:2:1) to yield the product as a white solid (Yield: ~68%)[3].
Comparative Data Analysis
To objectively select the appropriate methodology, evaluate the quantitative and logistical parameters summarized in the table below:
| Parameter | Method A: Classical POCl3 Dehydration[2] | Method B: Fang-Lautens Catalysis[3] |
| Starting Material | 6-Methoxy-1H-indole-2-carboxamide | 1-(2,2-dibromovinyl)-2-amino-4-methoxybenzene |
| Key Reagents | POCl3 , CHCl3 | Pd(OAc)2 , Ligand, Zn(CN)2 , Base |
| Reported Yield | ~77% | ~68% |
| Reaction Temperature | 61 °C (Reflux) | 100 °C |
| Functional Group Tolerance | Low (Sensitive to strong electrophiles/acids) | High (Tolerates complex, sensitive architectures) |
| Scalability | Excellent (Easily scaled to multi-gram quantities) | Moderate (Limited by high Pd catalyst costs) |
| Primary Safety Concern | Highly exothermic quench, toxic POCl3 gas | Handling of highly toxic cyanide salts ( Zn(CN)2 ) |
Self-Validating System: Analytical Benchmarks
Regardless of the synthetic route chosen, the protocol must be self-validating. To confirm the successful synthesis of 6-Methoxy-1H-indole-2-carbonitrile and ensure no degradation of the indole core has occurred, benchmark your isolated product against the following verified Nuclear Magnetic Resonance (NMR) spectroscopic data[3]:
Diagnostic 1H NMR (500 MHz, CDCl3 ):
-
δ 8.67 (s, 1H) — Indole N-H (Broad singlet confirms the intact pyrrole ring)
-
δ 7.52 (d, J = 8.8 Hz, 1H) — C4-H
-
δ 7.14 (s, 1H) — C3-H (Sharp singlet confirms successful C2-substitution/dehydration)
-
δ 6.88 (dd, J = 8.8, 2.2 Hz, 1H) — C5-H
-
δ 6.82 (s, 1H) — C7-H
-
δ 3.86 (s, 3H) — Methoxy −OCH3 protons
Diagnostic 13C NMR (125 MHz, CDCl3 ):
-
δ 159.5, 138.0, 122.8, 120.4, 114.7, 114.7, 113.3, 104.6, 93.6, 55.5.
-
Validation Check: The peak at δ 114.7 ppm is highly characteristic of the newly formed C≡N carbon[3].
References
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - National Institutes of Health (PMC).
- Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines - Amazon AWS (Supplementary Data).
- Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - National Institutes of Health (PMC).
Sources
- 1. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
